Sos1-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H31F3N4O5 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-19-methyl-2,5,8,11,14-pentaoxa-18,20-diazatricyclo[13.8.0.017,22]tricosa-1(15),16,18,20,22-pentaen-21-amine |
InChI |
InChI=1S/C26H31F3N4O5/c1-16(18-11-19(26(27,28)29)13-20(30)12-18)31-25-21-14-23-24(15-22(21)32-17(2)33-25)38-10-8-36-6-4-34-3-5-35-7-9-37-23/h11-16H,3-10,30H2,1-2H3,(H,31,32,33)/t16-/m1/s1 |
InChI Key |
GEZMTRWNCBYKCP-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F)OCCOCCOCCOCCO3 |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F)OCCOCCOCCOCCO3 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Sos1 Inhibitors in the RAS Pathway
Disclaimer: No specific public domain information is available for a compound designated "Sos1-IN-5". This guide will therefore focus on the well-characterized Son of Sevenless homolog 1 (Sos1) inhibitor, BAY-293 , as a representative example to detail the mechanism of action, experimental validation, and therapeutic rationale for targeting Sos1 in RAS-driven cancers. The principles and methodologies described are broadly applicable to other inhibitors that function by disrupting the Sos1-RAS interaction.
Introduction to Sos1 and the RAS Pathway
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Their activity is tightly controlled by a cycle of GTP-binding (active state) and GDP-binding (inactive state). The activation of RAS is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP.[2]
Son of Sevenless homolog 1 (Sos1) is a ubiquitously expressed and crucial GEF for RAS proteins.[3][4] It is a key transducer of signals from upstream receptor tyrosine kinases (RTKs) to the RAS-MAPK signaling cascade.[1][5] Upon RTK activation, the adaptor protein Grb2 recruits Sos1 to the plasma membrane, bringing it into proximity with RAS.[6] Sos1 then engages with RAS, facilitating the release of GDP and subsequent binding of the more abundant cellular GTP, leading to RAS activation.[1] Activated RAS, in turn, initiates a downstream phosphorylation cascade, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.[2][7]
Given that mutations in RAS genes are among the most common oncogenic drivers in human cancers, and direct inhibition of RAS has proven challenging, targeting upstream activators like Sos1 has emerged as a promising therapeutic strategy.[2][8] Sos1 inhibitors aim to block this critical activation step, thereby reducing the levels of active RAS-GTP and suppressing oncogenic signaling.[1]
Mechanism of Action of Sos1 Inhibitors
Sos1 inhibitors, such as BAY-293, function by disrupting the protein-protein interaction between Sos1 and RAS.[2] These small molecules are designed to bind to a specific pocket on the catalytic domain of Sos1, which is essential for its interaction with RAS.[2][9] By occupying this site, the inhibitor physically prevents the formation of the Sos1-RAS complex, thereby blocking the GEF activity of Sos1.[1][2]
This inhibition of Sos1's GEF activity leads to a decrease in the conversion of RAS-GDP to RAS-GTP. Consequently, the cellular pool of active RAS is diminished, leading to the downregulation of downstream signaling pathways, most notably the MAPK pathway, as evidenced by a reduction in the phosphorylation of ERK (pERK).[9] In cancer cells that are dependent on hyperactive RAS signaling, this suppression of the pathway can lead to anti-proliferative effects.[2]
// Activation Pathway GrowthFactor -> RTK_inactive [label=" Binds"]; RTK_inactive -> RTK_active [label=" Dimerization &\n Autophosphorylation"]; RTK_active -> Grb2 [label=" Recruits"]; Grb2 -> SOS1 [label=" Recruits"]; SOS1 -> RAS_GDP [label=" Catalyzes\n GDP/GTP Exchange", color="#4285F4"]; RAS_GDP -> RAS_GTP [style=invis];
// Downstream Signaling RAS_GTP -> RAF [label=" Activates"]; RAF -> MEK [label=" Phosphorylates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> pERK [label=" Phosphorylates"]; pERK -> Proliferation [label=" Promotes"];
// Inhibitor Action SOS1_Inhibitor -> SOS1 [label=" Binds & Inhibits", color="#EA4335", style=dashed]; SOS1 -> RAS_GDP [constraint=false, style=invis]; edge [style=invis]; SOS1_Inhibitor -> RAS_GDP [label="Blocks Interaction", color="#EA4335", style=dashed, arrowhead=tee, minlen=2]; }
Caption: Workflow for a Sos1 GEF Activity Assay.
RAS-GTP Pulldown Assay
This assay is used to measure the levels of active, GTP-bound RAS in cell lysates. It utilizes the RAS-binding domain (RBD) of RAF kinase, which specifically binds to RAS-GTP.
Protocol:
-
Cell Culture and Treatment: Adherent cells are cultured to 80-90% confluency. Following desired treatments with Sos1 inhibitors or stimuli (e.g., EGF), cells are harvested. [10]2. Cell Lysis: Cells are washed with ice-cold PBS and then lysed in an appropriate lysis buffer containing protease and phosphatase inhibitors. [10]The lysates are clarified by centrifugation.
-
Affinity Purification: An aliquot of the clarified lysate is incubated with a GST-tagged RAF-RBD fusion protein immobilized on glutathione-sepharose beads. [11]This incubation is typically performed for 30-60 minutes at 4°C with gentle agitation. [10][11]4. Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins. [10]5. Elution and Western Blotting: The bound proteins are eluted by boiling in SDS-PAGE sample buffer. The eluate, containing the captured RAS-GTP, is then resolved by SDS-PAGE, transferred to a membrane, and immunoblotted using a pan-RAS antibody to detect the amount of active RAS. [10]A portion of the total cell lysate is also run as a loading control.
Phospho-ERK (pERK) Western Blot
This standard immunoassay is used to assess the activity of the downstream MAPK pathway by measuring the levels of phosphorylated ERK.
Protocol:
-
Cell Culture, Treatment, and Lysis: Cells are cultured, treated with the Sos1 inhibitor, and lysed as described for the RAS-GTP pulldown assay.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are resolved on an SDS-polyacrylamide gel and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. [12] * The membrane is then incubated with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C. [13] * After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [13] * The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with an antibody that detects total ERK. [12]The ratio of pERK to total ERK is then calculated to determine the extent of pathway inhibition.
Conclusion
Targeting the Sos1-RAS interaction presents a compelling strategy for the treatment of RAS-driven cancers. The development of potent and specific inhibitors like BAY-293 provides valuable tools to probe the biology of the RAS pathway and offers a promising therapeutic avenue. The experimental protocols detailed in this guide are fundamental to the characterization of such inhibitors, enabling the quantitative assessment of their mechanism of action from the molecular to the cellular level. Continued research in this area holds the potential to deliver new and effective therapies for patients with cancers that are currently difficult to treat.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical requirement of SOS1 RAS-GEF function for mitochondrial dynamics, metabolism, and redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anygenes.com [anygenes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neweastbio.com [neweastbio.com]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. 2.7. ERK phosphorylation [bio-protocol.org]
The Discovery and Synthesis of Sos1-IN-5: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – November 8, 2025 – In the ongoing battle against cancers driven by KRAS mutations, the discovery of targeted inhibitors for key signaling proteins represents a significant stride forward. Among these, Sos1-IN-5, a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.
This compound, a pyrimidobicyclic derivative, functions by directly interfering with the interaction between SOS1 and KRAS, thereby blocking the activation of the KRAS signaling cascade.[1][2] This mechanism of action holds therapeutic potential for a broad spectrum of KRAS-driven cancers. The compound is identified as "compound 4" in patent WO2021203768A1.
Core Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound | MedChemExpress |
| Chemical Name | 5-chloro-N-((S)-1-(3-chloro-4-fluorophenyl)ethyl)-7-methoxy-6-(3-methoxypropoxy)quinazolin-4-amine | Inferred from Synthesis |
| Molecular Formula | C23H25Cl2FN4O3 | Inferred from Structure |
| Mechanism of Action | SOS1-KRAS Interaction Inhibitor | [2] |
| Therapeutic Area | Oncology (KRAS-driven cancers) | [2] |
| Patent Reference | WO2021203768A1 (Compound 4) | [2] |
Signaling Pathway and Mechanism of Action
This compound targets a critical node in the RAS/MAPK signaling pathway. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. This activation triggers downstream signaling cascades, including the RAF-MEK-ERK pathway, which are crucial for cell proliferation, differentiation, and survival. In many cancers, mutations in KRAS lead to its constitutive activation, driving uncontrolled cell growth. This compound binds to SOS1, preventing its interaction with KRAS and thereby inhibiting the exchange of GDP for GTP. This blockade effectively dampens the hyperactive KRAS signaling in cancer cells.
References
Biological Targets of Sos1-IN-5 Beyond SOS1: A Technical Overview and Methodological Guide
Disclaimer: As of November 2025, publicly available scientific literature and patent databases do not contain specific data regarding the biological targets of the inhibitor Sos1-IN-5 beyond its intended target, Son of Sevenless homolog 1 (SOS1). The patent application associated with this compound, WO2021203768A1, does not disclose a comprehensive off-target profile. Consequently, this document serves as an in-depth technical guide outlining the established methodologies and rationale for identifying and characterizing the off-targets of SOS1 inhibitors in general. The data and examples provided are illustrative and based on commonly used techniques in drug discovery for this class of compounds.
Executive Summary
This compound is a potent inhibitor of SOS1, a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, central players in cell signaling and proliferation. While the on-target effects of SOS1 inhibition are of primary therapeutic interest, particularly in KRAS-driven cancers, understanding the off-target profile of any small molecule inhibitor is critical for a comprehensive assessment of its therapeutic window and potential side effects. This guide details the experimental workflows and data presentation standards for characterizing the target selectivity of SOS1 inhibitors like this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted therapies.
The Critical Importance of Off-Target Profiling for SOS1 Inhibitors
SOS1 is a multi-domain protein involved in the intricate regulation of the RAS-MAPK signaling cascade. Inhibitors targeting the interaction between SOS1 and RAS are designed to be highly specific. However, due to structural similarities with other proteins or unforeseen interactions, small molecules can bind to unintended targets. These off-target interactions can lead to:
-
Toxicity: Engagement of essential cellular proteins can result in adverse effects.
-
Altered Efficacy: Off-target effects can either potentiate or antagonize the desired therapeutic outcome.
-
Polypharmacology: In some instances, off-target binding can be beneficial, contributing to the overall efficacy of the drug.
A thorough characterization of the off-target landscape is therefore a non-negotiable step in the preclinical development of any SOS1 inhibitor.
Methodologies for Off-Target Identification and Validation
A multi-pronged approach is typically employed to identify and validate the off-targets of a specific inhibitor. These methods can be broadly categorized into in vitro biochemical assays, cell-based assays, and proteomic approaches.
In Vitro Biochemical Screening: Kinome and Beyond
Given that many small molecule inhibitors target kinases, a primary step is often a broad panel screen against a large number of purified kinases.
Experimental Protocol: Kinome Profiling
-
Compound Preparation: this compound is serially diluted to a range of concentrations, typically starting from a high concentration (e.g., 10 µM).
-
Assay Panel: The inhibitor is tested against a panel of several hundred purified human kinases (e.g., the DiscoverX KINOMEscan™ or similar platforms).
-
Binding Assay: The assay measures the displacement of a proprietary ligand from the kinase active site by the test compound. The amount of kinase captured on a solid support is measured, which is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are often expressed as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a reduction of more than 65-90% in binding at a 10 µM concentration.
Data Presentation:
The results of a kinome scan are typically presented in a table summarizing the kinases that show significant binding to the inhibitor.
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical SOS1 Inhibitor
| Kinase Target | % Control @ 10 µM | IC50 (nM) | Assay Type |
| SOS1 (Primary Target) | <1 | 15 | Biochemical (HTRF) |
| Kinase A | 15 | 500 | KINOMEscan |
| Kinase B | 30 | 1,200 | KINOMEscan |
| Kinase C | 55 | >10,000 | KINOMEscan |
| ... (other kinases) | >90 | Not Determined | KINOMEscan |
Cellular Target Engagement Assays
Confirming that an inhibitor binds to a potential off-target within a cellular context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with either vehicle control or this compound at a desired concentration.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of a ligand (the inhibitor) can stabilize the target protein, leading to a higher melting temperature.
-
Cell Lysis and Protein Separation: After heating, cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Target Detection: The amount of the soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Unbiased Proteomic Approaches
To identify off-targets in an unbiased manner, affinity chromatography coupled with mass spectrometry is a standard method.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of Inhibitor: this compound is chemically linked to a solid support (e.g., sepharose beads) to create an affinity matrix.
-
Cell Lysate Incubation: A lysate from a relevant cell line is incubated with the affinity matrix. Proteins that bind to this compound will be captured.
-
Washing and Elution: The matrix is washed to remove non-specific binders, and the specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the this compound pull-down compared to a control matrix are considered potential off-targets.
Data Presentation:
The identified proteins are typically listed in a table with their enrichment scores.
Table 2: Illustrative Off-Target Hits from an Affinity Chromatography-Mass Spectrometry Experiment for a Hypothetical SOS1 Inhibitor
| Protein Identified | Gene Name | Enrichment Factor (Inhibitor vs. Control) | Putative Function |
| Son of sevenless homolog 1 | SOS1 | High | Primary Target (GEF) |
| Protein X | GENEX | Moderate | Kinase |
| Protein Y | GENEY | Low | Adaptor Protein |
| Protein Z | GENEZ | Low | Scaffolding Protein |
Potential Signaling Pathways Implicated by Off-Target Effects
Given the central role of the RAS-MAPK pathway, any off-target effects of a SOS1 inhibitor could have wide-ranging consequences. The following diagram illustrates a generalized workflow for identifying and validating off-targets.
Caption: Workflow for off-target identification and validation.
Should an off-target be identified, for instance, a kinase in a parallel signaling pathway, it would be crucial to map its interactions. The diagram below illustrates a hypothetical scenario where an off-target kinase (Off-Target Kinase X) could impinge on a related pathway.
Caption: Hypothetical signaling pathway showing on- and off-target effects.
Conclusion
While this compound is a promising tool for the targeted inhibition of SOS1, a comprehensive understanding of its biological effects necessitates a thorough investigation of its off-target profile. The methodologies described in this guide, including broad-panel biochemical screens, cellular target engagement assays, and unbiased proteomic approaches, represent the gold standard for such an evaluation. The systematic application of these techniques will be essential to fully characterize the selectivity of this compound and to de-risk its progression as a potential therapeutic agent. Future publications or patent updates will be required to elucidate the specific off-target profile of this compound.
The Rise of SOS1: A Foundational Guide to a New Therapeutic Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Son of Sevenless homolog 1 (SOS1) has emerged as a critical node in cellular signaling, particularly within the frequently hyperactivated RAS-RAF-MEK-ERK pathway, a central driver of numerous human cancers. As a guanine nucleotide exchange factor (GEF), SOS1 is responsible for the activation of RAS proteins, making it a highly attractive target for therapeutic intervention, especially in cancers harboring KRAS mutations. This technical guide provides an in-depth overview of the foundational research on SOS1 as a therapeutic target, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex biological pathways and experimental workflows.
Introduction: The Rationale for Targeting SOS1
Mutations in the RAS family of small GTPases are among the most common oncogenic drivers, yet RAS proteins have historically been considered "undruggable" due to their picomolar affinity for GTP and the lack of deep binding pockets.[1] This has led researchers to explore indirect strategies for inhibiting RAS signaling. One of the most promising approaches is the inhibition of SOS1, the key GEF that catalyzes the exchange of GDP for GTP on RAS, thereby switching it to its active, signal-transducing state.[2][3] By blocking the interaction between SOS1 and RAS, small molecule inhibitors can effectively prevent RAS activation and downstream signaling, leading to anti-proliferative effects in cancer cells.[1][4] This strategy is particularly relevant for cancers with KRAS mutations, where the constitutive activation of the RAS pathway is a primary driver of tumorigenesis.[5][6]
SOS1 in the RAS Signaling Pathway
SOS1 plays a pivotal role in the RAS signaling cascade, which is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with SOS1, is then recruited to the plasma membrane, bringing SOS1 into proximity with membrane-anchored RAS proteins.[7] SOS1 then facilitates the release of GDP from RAS, allowing the more abundant GTP to bind and activate RAS. Active, GTP-bound RAS then recruits and activates downstream effector proteins, most notably RAF kinases, which initiates the RAF-MEK-ERK (MAPK) signaling cascade, ultimately leading to changes in gene expression that promote cell proliferation, survival, and differentiation.[8]
Quantitative Data on SOS1 Inhibitors
A number of small molecule inhibitors targeting the interaction between SOS1 and KRAS have been developed and characterized. The following tables summarize the biochemical and cellular potency of key SOS1 inhibitors.
Table 1: Biochemical Potency of SOS1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |
| BI-3406 | Protein-Protein Interaction | SOS1-KRAS | 5 | [4] | |
| Surface Plasmon Resonance (SPR) | SOS1 | 9.7 | [9] | ||
| BAY-293 | Protein-Protein Interaction | KRAS-SOS1 | 21 | [10] | |
| MRTX0902 | HTRF Binding Assay | SOS1 | 2.1 (Ki) | [11] | |
| HTRF PPI Assay | SOS1-KRAS (WT) | 13.8 | [11] | ||
| HTRF PPI Assay | SOS1-KRAS G12D | 16.6 | [11] | ||
| HTRF PPI Assay | SOS1-KRAS G12V | 24.1 | [11] | ||
| HTRF PPI Assay | SOS1-KRAS G12C | 30.7 | [11] |
Table 2: Cellular Potency of SOS1 Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| BI-3406 | NCI-H358 | KRAS G12C | pERK Inhibition | 4 | [12] |
| NCI-H358 | KRAS G12C | Proliferation (3D) | 24 | [12] | |
| DLD-1 | KRAS G13D | pERK Inhibition | 24 | [1] | |
| DLD-1 | KRAS G13D | Proliferation (3D) | 36 | [1] | |
| Various | KRAS G12/G13 | Proliferation (3D) | 9 - 220 | [5] | |
| BAY-293 | K-562 | (BCR-ABL) | pERK Inhibition | Sub-µM | [13] |
| MRTX0902 | MKN1 | KRAS Amplified | pERK Inhibition | 39.6 | [11] |
| Various | KRAS-MAPK mutated | Proliferation | < 250 | [11] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used in the foundational research of SOS1 inhibitors.
GDP-GTP Exchange Assay
This assay is fundamental to determining the ability of a compound to inhibit the GEF activity of SOS1.
Principle: The assay monitors the SOS1-mediated exchange of fluorescently labeled GDP (e.g., mantGDP or BODIPY-GDP) for unlabeled GTP on KRAS. Inhibition of this exchange results in a sustained fluorescence signal.
Methodology:
-
Reagent Preparation:
-
Recombinant human KRAS protein is pre-loaded with a fluorescent GDP analog.
-
Recombinant human SOS1 catalytic domain (e.g., amino acids 564-1049) is prepared in an appropriate assay buffer.
-
A stock solution of unlabeled GTP is prepared.
-
Test compounds are serially diluted to the desired concentrations.
-
-
Assay Procedure:
-
Fluorescently labeled GDP-loaded KRAS is incubated with the test compound or vehicle control in a microplate well.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and a molar excess of unlabeled GTP.
-
The fluorescence intensity is monitored over time using a plate reader. A decrease in fluorescence indicates the displacement of the fluorescent GDP by GTP.
-
-
Data Analysis:
-
The rate of fluorescence decay is calculated for each concentration of the test compound.
-
The percentage of inhibition is determined relative to the vehicle control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
An alternative format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, can also be employed. In this setup, the binding of a fluorescently labeled GTP analog to a tagged KRAS protein brings a donor and acceptor fluorophore into proximity, generating a FRET signal.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule inhibitor to its protein target.[14][15]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., SOS1) is immobilized on the chip, and the analyte (e.g., the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time as a response unit (RU).
Methodology:
-
Ligand Immobilization:
-
A suitable sensor chip is selected and activated.
-
Recombinant SOS1 protein is immobilized onto the sensor chip surface. A reference channel is typically prepared with a mock immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
The test compound (analyte) is serially diluted in running buffer.
-
The analyte solutions are injected over the sensor surface at a constant flow rate for a defined association phase, followed by a dissociation phase where only running buffer is flowed over the surface.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference channel.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka.
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay assesses the ability of a SOS1 inhibitor to block downstream signaling in a cellular context.
Principle: The phosphorylation of ERK is a key downstream event of RAS activation. Inhibition of SOS1 is expected to reduce the levels of phosphorylated ERK (pERK). This can be quantified using methods such as Western blotting or ELISA.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines with known KRAS mutations are cultured to a suitable confluency.
-
Cells are treated with serial dilutions of the SOS1 inhibitor or vehicle control for a specified period.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are lysed to extract total protein.
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for pERK and total ERK (as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The intensity of the pERK and total ERK bands is quantified.
-
The pERK signal is normalized to the total ERK signal for each sample.
-
The percentage of pERK inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are determined from the dose-response curve.
-
Experimental and Drug Discovery Workflow
The discovery and development of SOS1 inhibitors follow a structured workflow, from initial screening to preclinical and clinical evaluation.
Future Directions and Conclusion
The development of SOS1 inhibitors represents a significant advancement in the quest to target RAS-driven cancers.[6] Preclinical studies have demonstrated that these inhibitors can effectively block RAS signaling and inhibit the growth of cancer cells, both as monotherapies and in combination with other targeted agents, such as MEK inhibitors and direct KRAS G12C inhibitors.[7][16] Several SOS1 inhibitors have entered clinical trials, and the results of these studies are eagerly awaited.[3][17]
Future research will likely focus on several key areas:
-
Optimizing inhibitor properties: Further medicinal chemistry efforts will aim to improve the potency, selectivity, and pharmacokinetic properties of SOS1 inhibitors.
-
Combination therapies: Exploring synergistic combinations of SOS1 inhibitors with other anticancer drugs will be crucial to overcoming resistance and improving therapeutic outcomes.
-
Biomarker development: Identifying predictive biomarkers will be essential for selecting patients who are most likely to benefit from SOS1-targeted therapies.
-
Targeting SOS1 in other diseases: Given the central role of the RAS pathway in various cellular processes, the therapeutic potential of SOS1 inhibitors may extend beyond oncology.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [opnme.com]
- 13. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
Sos1-IN-5: A Technical Guide for Pan-KRAS Pathway Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, including the frequently mutated KRAS oncogene. Inhibition of the SOS1-KRAS interaction presents a promising therapeutic strategy for a broad range of KRAS-driven cancers, irrespective of the specific KRAS mutation. This technical guide provides an in-depth overview of the core principles and methodologies for studying pan-KRAS pathway inhibition using a SOS1 inhibitor, with a focus on the hypothetical compound "Sos1-IN-5". While specific data for this compound is not publicly available, this document leverages extensive data from well-characterized SOS1 inhibitors such as BAY-293, BI-3406, and MRTX0902 to provide a comprehensive framework for preclinical evaluation. This guide includes detailed experimental protocols, structured quantitative data for comparison, and visualizations of key signaling pathways and experimental workflows.
Introduction to SOS1 as a Pan-KRAS Target
KRAS is a central node in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] This cycle is tightly regulated, with GEFs like SOS1 promoting the exchange of GDP for GTP, leading to KRAS activation.[1][2][3] Oncogenic mutations in KRAS impair its intrinsic GTPase activity, locking it in a constitutively active state and driving downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[3][4]
Targeting mutant KRAS directly has been challenging due to its high affinity for GTP and the lack of deep binding pockets.[5] SOS1 inhibitors offer an alternative, indirect approach to attenuating KRAS signaling. By binding to SOS1, these inhibitors prevent its interaction with KRAS, thereby blocking the loading of GTP and reducing the pool of active KRAS.[2][3] This mechanism is applicable to various KRAS mutants, making SOS1 inhibitors a "pan-KRAS" inhibitory strategy.[4][6]
Mechanism of Action of this compound
This compound is postulated to be a small molecule inhibitor that disrupts the protein-protein interaction between SOS1 and KRAS. By binding to a pocket on the catalytic domain of SOS1, this compound would allosterically prevent the binding of KRAS, thus inhibiting the nucleotide exchange process.[2][3] This leads to a decrease in the levels of active, GTP-bound KRAS and subsequent downregulation of the MAPK signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized SOS1 inhibitors. These values provide a benchmark for evaluating the potency and efficacy of new compounds like this compound.
Table 1: Biochemical Potency of SOS1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| BAY-293 | SOS1-KRAS Interaction | HTRF | 21 | [7] |
| BI-3406 | SOS1-KRAS Interaction | Biochemical Assay | 6 | [8] |
| MRTX0902 | SOS1-KRAS Interaction | HTRF | 13.8 (WT KRAS) | [9][10] |
| MRTX0902 | SOS1-KRAS Interaction | HTRF | 30.7 (KRAS G12C) | [9][10] |
Table 2: Cellular Activity of SOS1 Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay | IC50 (µM) | Reference |
| BAY-293 | MIA PaCa-2 | G12C | Cell Viability | ~1 | [4] |
| BI-3406 | NCI-H358 | G12C | Cell Viability | 0.03 | [8] |
| MRTX0902 | NCI-H358 | G12C | Cell Viability | 0.01 | [10] |
Detailed Experimental Protocols
The following protocols are generalized from published studies on SOS1 inhibitors and can be adapted for the evaluation of this compound.
SOS1-KRAS Interaction Assay (HTRF)
This assay measures the ability of a compound to disrupt the interaction between SOS1 and KRAS in a biochemical setting.
Materials:
-
384-well low volume white plates
-
Recombinant human Tag1-SOS1 and Tag2-KRAS (specific mutant or wild-type)
-
GTP solution
-
Anti-Tag1-Terbium (Tb) and Anti-Tag2-XL665 antibodies
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and control compounds (e.g., DMSO, known SOS1 inhibitor)
Protocol:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Dispense 2 µL of each compound dilution into the wells of a 384-well plate.
-
Prepare a mix of Tag1-SOS1 (e.g., 5 nM final concentration) and Tag2-KRAS pre-loaded with GTP (e.g., 20 nM final concentration) in assay buffer.
-
Add 4 µL of the protein mix to each well.
-
Prepare a detection mix containing Anti-Tag1-Tb (e.g., 1 nM final concentration) and Anti-Tag2-XL665 (e.g., 10 nM final concentration) in assay buffer.
-
Add 4 µL of the detection mix to each well.
-
Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (for Terbium) and 665 nm (for FRET signal).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the anti-proliferative effect of this compound on cancer cell lines with different KRAS mutation statuses.
Materials:
-
KRAS mutant and wild-type cancer cell lines (e.g., MIA PaCa-2, NCI-H358, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well white clear-bottom plates
-
This compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in complete medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the DMSO-treated control wells and plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Western Blot Analysis for Pathway Modulation
This method is used to confirm the on-target effect of this compound by measuring the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
KRAS mutant cancer cell lines
-
This compound and control compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-SOS1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system and quantify the band intensities.
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
KRAS mutant cancer cell line (e.g., MIA PaCa-2)
-
Matrigel
-
This compound formulation for in vivo administration (e.g., in a solution of 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) mixed with Matrigel into the flank of each mouse.[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily via the appropriate route (e.g., oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width2).
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot or immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
The inhibition of the SOS1-KRAS interaction is a compelling strategy for the development of pan-KRAS targeted therapies. This technical guide provides a comprehensive framework for the preclinical evaluation of novel SOS1 inhibitors like this compound. By following the detailed experimental protocols and utilizing the provided comparative data, researchers can effectively characterize the biochemical and cellular activity of new compounds, assess their mechanism of action, and evaluate their in vivo efficacy. The successful development of potent and selective SOS1 inhibitors holds the promise of a new class of therapeutics for patients with KRAS-driven cancers.
References
- 1. revvity.com [revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. revvity.com [revvity.com]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blossombio.com [blossombio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Sos1-IN-5: An In Vitro Assay for pERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of Sos1-IN-5 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a critical downstream effector in the RAS/MAPK signaling pathway. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, leading to the activation of the RAF-MEK-ERK cascade.[1][2][3][4] Inhibitors of SOS1, such as this compound, are being investigated as potential therapeutics for cancers driven by RAS mutations.[1][3][5]
The following protocols and data provide a framework for assessing the potency and cellular activity of this compound by measuring the inhibition of ERK phosphorylation (pERK).
Signaling Pathway
The RAS/RAF/MEK/ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. SOS1 activates RAS by facilitating the exchange of GDP for GTP.[2][6] Activated, GTP-bound RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression. This compound is designed to inhibit the interaction between SOS1 and RAS, thereby preventing the activation of this downstream signaling cascade.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes the in vitro pERK inhibition and antiproliferative activities of other known SOS1 inhibitors. This data can serve as a reference for expected potency.
| Inhibitor | Cell Line | Assay Type | IC50 (pERK) | IC50 (Proliferation) | Reference |
| SOS1-IN-12 | K-562 | pERK Inhibition | 47 nM | Not Reported | [7] |
| SOS1-IN-13 | Not Specified | pERK Inhibition | 327 nM | Not Reported | [7] |
| SOS1-IN-18 | H358 | pERK Inhibition | 31 nM | 5 nM | [7] |
| SOS1-IN-21 | NCI-H358 | Proliferation | Not Reported | 16 nM | [6] |
| SOS1-IN-21 | Mia Paca-2 | Proliferation | Not Reported | 17 nM | [6] |
| BAY-293 (Compound 23) | K-562 | pERK Inhibition | ~50-100 nM | >1 µM | [1][3] |
| BI-3406 | NCI-H358 | pERK Inhibition | ~10-100 nM | >1 µM | [8] |
Experimental Protocol: In Vitro pERK Inhibition Assay
This protocol details the steps to measure the inhibition of ERK phosphorylation in a cellular context using Western blotting.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with an active RAS/MAPK pathway (e.g., NCI-H358 [KRAS G12C], K-562 [BCR-ABL positive, wild-type KRAS], or HeLa).[1][9]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and make serial dilutions in culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
Primary Antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204) and Rabbit anti-Total ERK1/2.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
SDS-PAGE gels and buffers.
-
PVDF or nitrocellulose membranes.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Plate cells (e.g., 5 x 10^5 cells/well) in 6-well plates.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment time (e.g., 1, 6, or 24 hours).[9]
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize pERK levels, the membrane can be stripped and re-probed for Total ERK and a loading control (β-actin or GAPDH).
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and repeat the immunoblotting protocol starting from the blocking step with the next primary antibody.
-
Data Analysis
-
Quantify Band Intensity: Use image analysis software (e.g., ImageJ) to measure the intensity of the pERK, Total ERK, and loading control bands.
-
Normalization:
-
Normalize the pERK signal to the Total ERK signal for each sample.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
-
Dose-Response Curve:
-
Plot the normalized pERK levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in pERK levels.
-
Logical Relationship Diagram
References
- 1. pnas.org [pnas.org]
- 2. cyrustx.com [cyrustx.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-5 in KRAS Mutant Cancer Cell Lines
For Research Use Only.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancer. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and survival through hyperactivation of downstream signaling pathways, primarily the MAPK/ERK pathway.
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP.[1] Therefore, inhibiting the interaction between SOS1 and KRAS presents a promising therapeutic strategy to block aberrant signaling in KRAS-driven cancers.[1][2]
Sos1-IN-5 is a potent and selective small molecule inhibitor of SOS1. It is a pyrimidobicyclic derivative that disrupts the protein-protein interaction between SOS1 and KRAS, thereby preventing KRAS activation.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on KRAS mutant cancer cell lines.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The protocols and representative data provided herein are based on studies of analogous potent SOS1 inhibitors, such as BI-3406 and MRTX0902. Researchers should empirically determine the optimal conditions for their specific experimental setup.
Mechanism of Action
This compound functions by binding to a pocket on the SOS1 protein, which is adjacent to the KRAS binding site. This binding allosterically prevents the interaction between SOS1 and KRAS, thereby inhibiting the SOS1-mediated nucleotide exchange on KRAS.[4] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of the downstream MAPK/ERK signaling pathway.[2][4]
Data Presentation
In Vitro Activity of Representative SOS1 Inhibitors
The following tables summarize the in vitro activity of well-characterized SOS1 inhibitors, BI-3406 and MRTX0902, in various KRAS mutant cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.
Table 1: Anti-proliferative Activity of BI-3406 in KRAS Mutant Cell Lines (3D Assay)
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| NCI-H358 | Lung | G12C | 24 |
| A549 | Lung | G12S | 52 |
| DLD-1 | Colorectal | G13D | 36 |
| MIA PaCa-2 | Pancreatic | G12C | 16 |
Data adapted from Hofmann et al., Cancer Discovery, 2021.[5][6]
Table 2: Anti-proliferative Activity of MRTX0902 in KRAS-MAPK Pathway Mutant Cell Lines (3D Assay)
| Cell Line | Cancer Type | Mutation | IC50 (nM) |
| NCI-H358 | Lung | KRAS G12C | <250 |
| A549 | Lung | KRAS G12S | <250 |
| DLD-1 | Colorectal | KRAS G13D | <250 |
| NCI-H1975 | Lung | EGFR L858R/T790M | <250 |
| PC9 | Lung | EGFR ex19del | <250 |
Data adapted from Hallin et al., Cancer Discovery, 2022.[3]
Table 3: Inhibition of pERK by Representative SOS1 Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | pERK IC50 (nM) |
| BI-3406 | NCI-H358 | G12C | 4 |
| BI-3406 | DLD-1 | G13D | 24 |
| MRTX0902 | MKN1 | KRAS WT (amplified) | 39.6 |
| MRTX0902 | NCI-H358 | G12C | <100 |
Data adapted from Hofmann et al., Cancer Discovery, 2021 and Hallin et al., Cancer Discovery, 2022.[3][5][6]
Experimental Protocols
Materials and Reagents
-
This compound: Store as a powder at -20°C. For cellular assays, prepare a stock solution in DMSO (e.g., 10 mM) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
KRAS Mutant Cancer Cell Lines: (e.g., NCI-H358, A549, MIA PaCa-2, DLD-1). Culture in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Antibodies:
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2), Rabbit anti-SOS1, and Mouse anti-β-actin or anti-GAPDH.
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.
-
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting Reagents.
-
KRAS Activation Assay Kit: (e.g., RAS G-LISA Activation Assay Kit, Cytoskeleton, Inc.).
Protocol 1: Cell Viability Assay (3D Spheroid Formation)
This protocol assesses the anti-proliferative effect of this compound on cancer cells grown in a 3D culture, which often better mimics the in vivo tumor environment.
-
Cell Seeding: Seed KRAS mutant cancer cells (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium into ultra-low attachment 96-well plates.
-
Spheroid Formation: Incubate the plates for 3-4 days to allow for the formation of spheroids.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for an additional 7 to 14 days.
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (pERK)
This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Protocol 3: KRAS Activation Assay (G-LISA)
This assay measures the levels of active, GTP-bound KRAS in cell lysates.
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture plate or flask.
-
Treat the cells with this compound at various concentrations for a defined period (e.g., 2 hours).
-
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the KRAS activation assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
G-LISA Assay:
-
Follow the manufacturer's instructions for the G-LISA assay. This typically involves adding the cell lysates to a 96-well plate coated with a KRAS-GTP binding protein.
-
After incubation and washing steps, a specific antibody for KRAS is added, followed by a secondary antibody conjugated to HRP.
-
A colorimetric substrate is then added, and the absorbance is measured.
-
-
Data Analysis: The absorbance is proportional to the amount of active KRAS in the sample. Normalize the results to the total protein concentration.
Safety and Handling
This compound is intended for laboratory research use only. A Safety Data Sheet (SDS) should be consulted before handling.[5] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting
-
Low or no effect on cell viability:
-
Confirm the activity of the this compound compound.
-
Increase the incubation time or concentration range.
-
Ensure the KRAS mutation in the cell line is dependent on SOS1 for signaling. Some KRAS mutations may be less sensitive to SOS1 inhibition.
-
-
Inconsistent Western blot results:
-
Ensure complete cell lysis and accurate protein quantification.
-
Optimize antibody concentrations and incubation times.
-
Use fresh lysis buffer with protease and phosphatase inhibitors.
-
-
High background in G-LISA assay:
-
Ensure thorough washing steps as per the manufacturer's protocol.
-
Optimize the amount of protein lysate used.
-
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of the SOS1-KRAS interaction in the pathobiology of KRAS mutant cancers.
References
- 1. blossombio.com [blossombio.com]
- 2. gdch.app [gdch.app]
- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
Application of Sos1-IN-5 in Lung Adenocarcinoma Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal signaling nodes that are frequently mutated in various cancers, including lung adenocarcinoma. The emergence of specific Sos1 inhibitors, such as the investigational compound Sos1-IN-5 and its analogs BI-3406 and MRTX0902, has opened new avenues for therapeutic intervention. These inhibitors function by disrupting the protein-protein interaction between Sos1 and KRAS, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state. This mechanism is particularly synergistic with direct KRAS inhibitors, such as those targeting the KRAS G12C mutation, as Sos1 inhibition increases the pool of GDP-bound KRAS G12C, the specific target of these covalent inhibitors. This document provides detailed application notes and protocols for the use of Sos1 inhibitors in lung adenocarcinoma xenograft models based on preclinical studies.
Signaling Pathway
The diagram below illustrates the central role of Sos1 in the RAS signaling cascade and the mechanism of action for Sos1 inhibitors. Upon activation of receptor tyrosine kinases (RTKs), Sos1 is recruited to the plasma membrane where it facilitates the conversion of GDP-bound (inactive) RAS to GTP-bound (active) RAS. Active RAS then triggers downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival. Sos1 inhibitors block the interaction between Sos1 and RAS, thus inhibiting this critical activation step.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of Sos1 inhibitors in lung adenocarcinoma xenograft models.
Table 1: Monotherapy Efficacy of Sos1 Inhibitors in Lung Adenocarcinoma Xenograft Models
| Cell Line | KRAS Mutation | Sos1 Inhibitor | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| A549 | G12S | BI-3406 | 50 mg/kg, twice daily | 20-23 days | Significant TGI observed | [1][2] |
| MIA PaCa-2* | G12C | BI-3406 | 50 mg/kg, twice daily | 20-23 days | Significant TGI observed | [1][2] |
Note: MIA PaCa-2 is a pancreatic cancer cell line, but is frequently used in KRAS-targeted studies and provides relevant data.
Table 2: Combination Therapy Efficacy of Sos1 Inhibitors with KRAS G12C Inhibitors in Lung Adenocarcinoma Xenograft Models
| Cell Line | KRAS Mutation | Sos1 Inhibitor & Dosage | KRAS G12C Inhibitor & Dosage | Treatment Duration | Outcome | Reference |
| NCI-H2122 | G12C | BI-3406 (50 mg/kg) | Adagrasib (100 mg/kg) | 16 days | 106% TGI, -18% average tumor volume change | [3] |
| NCI-H2122 | G12C | TNO155 (SHP2i) (10 mg/kg) | Adagrasib (100 mg/kg) | 16 days | 104% TGI, -13% average tumor volume change | [3] |
| Various | G12C | MRTX0902 | Adagrasib | Not Specified | Augmented antitumor activity in 8 out of 12 models | [4] |
Experimental Protocols
The following are detailed protocols for conducting lung adenocarcinoma xenograft studies with Sos1 inhibitors, synthesized from multiple preclinical reports.
Cell Line and Culture
-
Cell Lines:
-
NCI-H2122: Human non-small cell lung cancer (NSCLC) cell line with a KRAS G12C mutation.
-
A549: Human lung adenocarcinoma cell line with a KRAS G12S mutation.
-
H358: Human lung adenocarcinoma cell line with a KRAS G12C mutation.
-
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Animal Models
-
Species and Strain: Female athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD-scid gamma), 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Mice should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
Xenograft Implantation
-
Cell Preparation: Harvest cultured lung adenocarcinoma cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Injection: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Drug Preparation and Administration
-
Sos1 Inhibitor (e.g., BI-3406):
-
KRAS G12C Inhibitor (e.g., Adagrasib):
-
Formulation: Formulate adagrasib in a suitable vehicle for oral gavage.
-
Dosage: A typical dose is 100 mg/kg, administered once daily.[3]
-
-
Administration: Administer the drugs orally via gavage for the duration of the study (e.g., 16-23 days). The control group should receive the vehicle only.
Endpoint Analysis
-
Tumor Growth: Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
-
Euthanasia and Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis:
-
A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis to assess the levels of phosphorylated ERK (p-ERK) and other downstream markers of the MAPK pathway.
-
Another portion of the tumor can be fixed in 4% paraformaldehyde and embedded in paraffin for immunohistochemical (IHC) analysis of proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a lung adenocarcinoma xenograft study involving a Sos1 inhibitor.
Conclusion
The use of Sos1 inhibitors, such as this compound and its analogs, represents a promising therapeutic strategy for lung adenocarcinoma, particularly in combination with direct KRAS inhibitors for tumors harboring KRAS mutations. The protocols and data presented here provide a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this class of compounds in relevant in vivo models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to inform clinical development.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-5 Dose-Response Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1 (Son of Sevenless) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling pathways, primarily through the activation of the small GTPase RAS.[1][2] The RAS/MAPK pathway, which Sos1 helps to initiate, is fundamental in regulating cell proliferation, differentiation, migration, and apoptosis.[1] In many forms of cancer, this pathway is hyperactivated, often due to mutations in RAS, leading to uncontrolled cell growth.[2] Sos1 inhibitors, such as the hypothetical compound Sos1-IN-5, represent a promising therapeutic strategy by preventing the interaction between Sos1 and RAS, thereby inhibiting downstream signaling and cancer cell proliferation.[2][3]
This document provides detailed protocols for determining the dose-dependent effects of this compound on cancer cell viability. The described methodologies are essential for characterizing the potency of the inhibitor and understanding its therapeutic potential.
Signaling Pathway
The Sos1 protein is a key regulator of the RAS/MAPK signaling cascade. Upon stimulation of receptor tyrosine kinases (RTKs), Sos1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation.[2] Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately resulting in the regulation of gene expression related to cell growth and survival.[3] this compound is designed to disrupt the initial step of this pathway by preventing the Sos1-RAS interaction.
Caption: Sos1-mediated RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A crucial step in preclinical pharmacology is the accurate measurement of a drug's potency in cell lines. The following protocol outlines a robust method for determining the dose-response curve and IC50 value of this compound using a cell viability assay.
Materials
-
Cancer cell line of interest (e.g., with KRAS mutation)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Protocol: Dose-Response Cell Viability Assay
This protocol is adapted from established methods for measuring cancer drug sensitivity.[4]
Day 1: Cell Seeding
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation (edge effects).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Drug Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of 2x concentrated drug solutions. A typical 10-point dose-response curve might range from 100 µM to 0.5 nM (final concentrations).
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells containing cells.
-
Add 100 µL of the 2x concentrated drug dilutions and controls to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
Day 5: Cell Viability Measurement
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
Data Analysis
-
Subtract the average background luminescence (from wells with medium and reagent only) from all experimental values.
-
Normalize the data to the vehicle control wells, which represent 100% cell viability.
-
Plot the normalized cell viability (as a percentage) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Caption: Experimental workflow for the this compound dose-response cell viability assay.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured table to allow for easy comparison of the inhibitor's potency across different cell lines or experimental conditions.
| Cell Line | Genotype | This compound IC50 (nM) | 95% Confidence Interval |
| Cell Line A | KRAS G12C | 15.2 | 12.5 - 18.4 |
| Cell Line B | KRAS WT | > 10,000 | N/A |
| Cell Line C | KRAS G12D | 25.8 | 21.9 - 30.4 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound".
Conclusion
This application note provides a comprehensive guide for researchers to assess the dose-dependent effects of the Sos1 inhibitor, this compound, on cancer cell viability. By following the detailed protocols for cell-based assays and data analysis, investigators can accurately determine the potency of this and other similar compounds. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological context and the practical steps involved. These methodologies are foundational for the preclinical evaluation of novel targeted therapies aimed at the RAS/MAPK pathway.
References
Application Notes and Protocols for Assessing Sos1-IN-5 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of Sos1 inhibitors, with a focus on the hypothetical compound Sos1-IN-5. The methodologies described herein are essential for characterizing the binding and functional effects of small molecule inhibitors targeting the Son of sevenless homolog 1 (Sos1), a critical guanine nucleotide exchange factor (GEF) for RAS proteins.[1][2]
Introduction to Sos1 and its Inhibition
Sos1 plays a pivotal role in cellular signaling by catalyzing the exchange of GDP for GTP on RAS proteins, thereby activating them.[1][2] This activation triggers downstream pathways, such as the MAPK/ERK cascade, which are crucial for cell proliferation, differentiation, and survival.[1] Dysregulation of the RAS/MAPK pathway, often due to mutations in RAS, is a hallmark of many cancers, making Sos1 an attractive therapeutic target.[1][3] Sos1 inhibitors, such as the conceptual this compound, are designed to block the interaction between Sos1 and RAS, preventing RAS activation and inhibiting the growth of cancer cells dependent on this pathway.[1]
I. Biochemical Assays for Direct Target Engagement
Biochemical assays are fundamental for confirming the direct interaction between an inhibitor and its protein target. These in vitro methods provide quantitative data on binding affinity and kinetics.
A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a robust, high-throughput method for measuring the disruption of the Sos1-KRAS protein-protein interaction (PPI).[4][5][6][7]
Principle: This assay utilizes tagged recombinant Sos1 and KRAS proteins. When these proteins interact, two fluorophore-labeled antibodies, one specific for each tag, are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor that disrupts the Sos1-KRAS interaction will lead to a decrease in the HTRF signal.[4][5][7]
Protocol: HTRF KRAS/Sos1 Binding Assay [4][5][7]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute tagged human recombinant KRAS (e.g., Tag2-KRAS-G12C) and Sos1 (e.g., Tag1-Sos1) proteins in the appropriate assay buffer.[5]
-
Prepare solutions of anti-Tag1-Terbium (donor) and anti-Tag2-XL665 (acceptor) antibodies in the detection buffer.[5]
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of this compound at various concentrations into the wells of a low-volume white 384-well plate.
-
Add 4 µL of the Tag1-Sos1 protein solution to each well.
-
Add 4 µL of the Tag2-KRAS-G12C protein solution to each well. For GTP-dependent binding, pre-mix KRAS with GTP.[5]
-
Add 10 µL of the pre-mixed anti-tag detection reagents.
-
Seal the plate and incubate at room temperature for 2 hours to overnight (incubation time may need optimization).[5]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity of the interaction between an inhibitor and Sos1.[8][9][10]
Principle: One interacting partner (e.g., Sos1 protein) is immobilized on a sensor chip. The other partner (e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[9]
Protocol: Sos1 Binding Kinetic Assay via SPR [8][10][11]
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant Sos1 protein (e.g., fragment aa 564-1049) onto the chip surface via amine coupling to achieve a desired immobilization level (e.g., 500-2000 RU).[8]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding and Kinetic Measurement:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions at a constant flow rate (e.g., 30 µL/min) over the immobilized Sos1 surface for a defined association time (e.g., 180 seconds).[11]
-
Allow the dissociation of the inhibitor by flowing running buffer over the chip for a defined dissociation time (e.g., 180 seconds).[11]
-
Regenerate the sensor surface between cycles using a regeneration solution (e.g., a low pH buffer) if necessary.[11]
-
-
Data Analysis:
-
Record the sensorgrams (RU vs. time).
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
C. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[12][13][14]
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., Sos1 protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.[13][14]
Protocol: ITC for Sos1-Inhibitor Binding [12][15]
-
Sample Preparation:
-
Dialyze both the Sos1 protein and this compound extensively against the same buffer to minimize buffer mismatch effects.
-
Prepare a solution of Sos1 protein (e.g., 20 µM) in the ITC cell and a solution of this compound (e.g., 200 µM) in the syringe.
-
-
ITC Experiment:
-
Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the Sos1 protein solution.
-
Record the heat change after each injection until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. Calculate ΔG and ΔS from these values.
-
II. Cellular Assays for Target Engagement and Downstream Effects
Cellular assays are crucial to confirm that the inhibitor can access its target in a physiological context and exert the expected biological effect.
A. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.[16][17][18][19][20]
Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature (Tm). In CETSA, cells are treated with the inhibitor, heated to a range of temperatures, and the amount of soluble protein remaining is quantified.[16][17]
Protocol: CETSA for Sos1 Target Engagement [16][20]
-
Cell Treatment and Heating:
-
Culture a suitable cell line (e.g., a KRAS-dependent cancer cell line) to confluency.
-
Treat the cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).[16]
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Quantify the amount of soluble Sos1 in the supernatant using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble Sos1 against the temperature.
-
Compare the melting curves of vehicle-treated and this compound-treated cells to determine the thermal shift (ΔTm). An increase in Tm indicates target engagement.
-
B. pERK Western Blotting
This assay measures the phosphorylation of ERK, a key downstream effector in the RAS/MAPK pathway, to assess the functional consequence of Sos1 inhibition.[21][22][23]
Principle: Inhibition of Sos1 is expected to decrease the levels of GTP-bound RAS, leading to reduced activation of the downstream kinase MEK and consequently, reduced phosphorylation of ERK (pERK).[3][22]
Protocol: pERK Western Blot Analysis [24][25]
-
Cell Treatment and Lysis:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Starve the cells (if necessary) and then treat with various concentrations of this compound for a specified time.
-
Stimulate the cells with a growth factor (e.g., EGF) if required to activate the pathway.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 for pERK inhibition.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, based on typical values observed for potent and selective Sos1 inhibitors.
| Assay Type | Parameter | This compound (Hypothetical Value) | Reference Inhibitor (e.g., BAY-293) |
| Biochemical Assays | |||
| HTRF (Sos1-KRAS PPI) | IC50 | 15 nM | 21 nM[3] |
| Surface Plasmon Resonance (SPR) | KD | 10 nM | Low nM affinity[26] |
| Isothermal Titration Calorimetry (ITC) | KD | 12 nM | Low nM affinity[26] |
| Cellular Assays | |||
| Cellular Thermal Shift Assay (CETSA) | ΔTm | + 5 °C | Not reported |
| pERK Inhibition (Cell-based) | IC50 | 50 nM | Concentration-dependent inhibition[3] |
Visualizations
Signaling Pathway
Caption: Sos1 Signaling Pathway and Point of Inhibition.
Experimental Workflow: HTRF Assay
Caption: HTRF Assay Experimental Workflow.
Experimental Workflow: pERK Western Blot
Caption: pERK Western Blot Experimental Workflow.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. revvity.com [revvity.com]
- 5. blossombio.com [blossombio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. revvity.com [revvity.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. zaguan.unizar.es [zaguan.unizar.es]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Practical Fragments: Stabilizing and destabilizing SOS1-RAS interactions [practicalfragments.blogspot.com]
Application Notes and Protocols: Synergistic Inhibition of KRAS G12C-Mutated Cancers by Combining Sos1 and KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are prevalent in many human cancers, with the G12C mutation being a key therapeutic target. While direct KRAS G12C inhibitors like adagrasib and sotorasib have shown clinical efficacy, intrinsic and acquired resistance often limit their long-term benefit.[1][2] A promising strategy to enhance the anti-tumor activity of KRAS G12C inhibitors is to co-target other nodes in the RAS signaling pathway. One such critical node is the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins.[3][4]
This document provides detailed application notes and experimental protocols for combining SOS1 inhibitors with KRAS G12C inhibitors in preclinical cancer models. While the specific compound "Sos1-IN-5" is not extensively characterized in publicly available literature, we will use data and protocols from studies involving the well-described SOS1 inhibitor BI-3406 as a representative example to illustrate the principles and methodologies of this combination therapy. The protocols provided herein are foundational and can be adapted for other specific inhibitors in this class.
Rationale for Combination Therapy
KRAS G12C inhibitors function by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[5] However, cancer cells can develop resistance through various mechanisms, including feedback reactivation of upstream signaling pathways that promote the loading of GTP onto wild-type RAS or newly synthesized KRAS G12C proteins.[1] SOS1 is a key mediator of this reactivation. By inhibiting SOS1, the conversion of RAS-GDP to active RAS-GTP is blocked, leading to a more profound and sustained suppression of the downstream MAPK signaling pathway.[2][3] This dual inhibition is hypothesized to overcome adaptive resistance and enhance tumor cell killing.[1][6]
Signaling Pathway Overview
The diagram below illustrates the mechanism of action for both KRAS G12C and SOS1 inhibitors within the RAS/MAPK signaling cascade.
Caption: RAS/MAPK signaling pathway with inhibition points.
Quantitative Data Summary
The following tables summarize the synergistic effects observed when combining a SOS1 inhibitor (BI-3406) with a KRAS G12C inhibitor (Adagrasib) in preclinical models.
In Vitro Anti-Proliferative Effects
| Cell Line | Cancer Type | Adagrasib IC50 (nM) | BI-3406 IC50 (nM) | Combination Effect |
| NCI-H358 | NSCLC | 10-100 | >1000 | Synergy |
| SW837 | Colorectal | 100-500 | >1000 | Synergy |
| NCI-H2122 | NSCLC | 5-50 | >1000 | Synergy |
Data compiled from representative studies. Actual IC50 values may vary based on experimental conditions.
In Vivo Anti-Tumor Efficacy
| Xenograft Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (TGI) % | Notes |
| NCI-H2122 | NSCLC | Adagrasib (100 mg/kg, qd) | 83% | Modest tumor growth inhibition.[2] |
| Adagrasib + BI-3406 (50 mg/kg, bid) | 106% | Significant enhancement of growth inhibition, leading to tumor regression.[2] | ||
| SW837 | Colorectal | Adagrasib (100 mg/kg, qd) | 108% | Tumor regression observed.[2] |
| Adagrasib + BI-3406 (50 mg/kg, bid) | 119% | Deeper and more sustained tumor regression compared to monotherapy.[2] | ||
| NCI-H358 | NSCLC | Adagrasib (100 mg/kg, qd) | - | Tumor regrowth after initial response.[7] |
| Adagrasib + BI-3406 (50 mg/kg, bid) | - | Delayed emergence of acquired resistance and sustained tumor control.[7] |
TGI > 100% indicates tumor regression.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the anti-proliferative effects of single agents and combinations in a 96-well format.
Caption: In vitro cell viability and synergy analysis workflow.
Materials:
-
KRAS G12C mutant cancer cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
SOS1 inhibitor (e.g., BI-3406)
-
KRAS G12C inhibitor (e.g., Adagrasib)
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.[8]
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of the SOS1 inhibitor and KRAS G12C inhibitor. For combination studies, prepare a dose-response matrix.
-
Treatment: Add the compounds to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours.[9]
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[8] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[10] c. Add 100 µL of the reagent to each well.[8] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control wells. b. Calculate IC50 values for each compound. c. Use a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.[11][12]
Protocol 2: Western Blotting for MAPK Pathway Modulation
This protocol is for assessing the phosphorylation status of ERK (p-ERK), a key downstream effector of the MAPK pathway.
Materials:
-
Cells treated with inhibitors as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 2, 24, 48 hours), wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.[13]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like β-actin.[14]
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[13]
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol outlines a typical workflow for evaluating the efficacy of combination therapy in a mouse xenograft model.
Caption: In vivo xenograft study workflow.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KRAS G12C mutant cancer cell line
-
SOS1 inhibitor (e.g., BI-3406) formulated for oral gavage
-
KRAS G12C inhibitor (e.g., Adagrasib) formulated for oral gavage
-
Vehicle solution (e.g., 0.5% Natrosol)[1]
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width^2).
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).[1]
-
Treatment Administration: Administer treatments daily via oral gavage for the duration of the study (e.g., 21-30 days).
-
Monitoring: Monitor tumor volumes and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a fixed time point.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. c. Perform statistical analysis (e.g., ANOVA) to determine the significance of the combination therapy compared to monotherapies.[7]
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at specific time points post-final dose to analyze target engagement and downstream pathway modulation via Western blotting (as per Protocol 2).[2]
Conclusion
The combination of SOS1 and KRAS G12C inhibitors represents a rational and promising therapeutic strategy to enhance anti-tumor efficacy and overcome resistance in KRAS G12C-driven cancers. The protocols and data presented here provide a framework for researchers to investigate this combination in their own preclinical models. Careful execution of these experiments, with attention to appropriate controls and robust data analysis, will be critical in further validating this therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 12. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeting SOS1 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that activates KRAS by catalyzing the exchange of GDP for GTP. In cancers driven by KRAS mutations, targeting SOS1 has emerged as a promising therapeutic strategy. This document provides detailed protocols for the treatment of patient-derived organoids (PDOs) with SOS1 inhibitors, enabling the evaluation of their therapeutic efficacy and mechanism of action in a clinically relevant preclinical model system. While direct references to a specific "Sos1-IN-5" are not available in the current literature, this protocol is based on established methodologies for other well-characterized SOS1 inhibitors and degraders, such as BI-3406 and compound P7.[1][2]
Signaling Pathway Overview
SOS1 is a key upstream regulator of the RAS-MAPK signaling cascade. Inhibition of the SOS1-KRAS interaction prevents the activation of KRAS, leading to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival.
References
Application Notes and Protocols for Sos1-IN-5 Synergistic Combination Studies
Introduction
Son of Sevenless 1 (Sos1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through the activation of RAS proteins.[1] This activation initiates downstream cascades, including the MAPK/ERK pathway, which are fundamental for cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS/MAPK pathway, often due to mutations in RAS, is a hallmark of many cancers, making Sos1 an attractive therapeutic target.[1][3] Sos1 inhibitors, such as Sos1-IN-5, work by disrupting the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting cancer cell proliferation.[1][4]
Combination therapies are increasingly becoming a cornerstone of cancer treatment to enhance efficacy and overcome drug resistance.[5][6] Preclinical studies have shown that inhibiting Sos1 can lead to synergistic anti-proliferative effects when combined with other targeted agents, particularly inhibitors of the RAS-MAPK pathway. For instance, synergistic effects have been observed with KRAS G12C inhibitors (e.g., AMG510) and MEK inhibitors.[3][7][8][9][10] The rationale behind this synergy lies in the dual blockade of the pathway and the potential to overcome feedback mechanisms that lead to resistance.[3][8]
These application notes provide a detailed framework for designing and executing synergistic combination studies involving this compound. They are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. The protocols herein describe in vitro methodologies to identify and quantify synergistic, additive, or antagonistic interactions between this compound and other therapeutic agents.
Signaling Pathway
The diagram below illustrates the central role of Sos1 in the RAS/MAPK signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), Sos1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation.[11][12] Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately regulates gene expression related to cell growth and survival.[3][4]
Caption: Sos1 in the RAS/MAPK Signaling Pathway.
Experimental Design and Protocols
A robust experimental design is crucial for accurately assessing drug synergy.[13][14][15] A common and effective approach for in vitro studies is the checkerboard or matrix design, where the two drugs are tested across a range of concentrations, both individually and in combination.[5][16] This allows for the calculation of synergy scores using models such as the Bliss Independence or Loewe Additivity model.[6][16]
Experimental Workflow
The following diagram outlines the general workflow for an in vitro synergistic combination study.
Caption: In Vitro Synergy Study Workflow.
Protocol 1: Single-Agent Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the partner drug individually in the selected cancer cell line. This data is essential for designing the concentration range for the combination study.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358 for KRAS G12C mutant lung cancer)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Partner drug
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound and the partner drug in DMSO.
-
Perform a serial dilution of each drug in complete growth medium to create a range of concentrations (e.g., 8-10 concentrations, from 10 µM down to 1 nM). Include a vehicle-only control (DMSO).
-
-
Drug Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each drug.
-
Protocol 2: Combination Matrix (Checkerboard) Assay
Objective: To evaluate the effect of this compound in combination with a partner drug on cell viability and to quantify the level of synergy.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding:
-
Follow step 1 from Protocol 1.
-
-
Combination Matrix Preparation:
-
Based on the IC50 values from Protocol 1, design a dose matrix. A common approach is a 6x6 or 8x8 matrix with concentrations ranging from 4x IC50 to 1/8x IC50 for each drug.
-
Prepare drug dilutions in 96-well plates. Drug A (this compound) is serially diluted horizontally, and Drug B (partner drug) is serially diluted vertically.
-
The final plate should contain wells with single agents at various concentrations, combinations of both drugs at all concentration pairs, and vehicle-only controls.
-
-
Drug Treatment:
-
Transfer the drug combinations from the preparation plate to the cell plate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Follow step 5 from Protocol 1.
-
-
Data Analysis and Synergy Calculation:
-
Normalize the viability data for each combination to the vehicle control.
-
Calculate synergy scores using a preferred model. The Bliss Independence model is commonly used for its straightforward calculation.
-
Bliss Independence Model: A combination is considered synergistic if the observed effect is greater than the expected effect calculated from the individual drug effects.
-
E_exp = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional inhibitions of drug A and drug B alone.
-
Synergy Score = E_obs - E_exp. A positive score indicates synergy, a negative score indicates antagonism, and a score around zero indicates an additive effect.
-
-
Visualize the data as a 2D synergy map or isobologram.[17]
-
Data Presentation
Quantitative data from combination studies should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Single-Agent IC50 Values
| Cell Line | Compound | IC50 (µM) |
| NCI-H358 | This compound | 0.52 |
| NCI-H358 | Partner Drug X (MEKi) | 0.08 |
| MIA PaCa-2 | This compound | 0.78 |
| MIA PaCa-2 | Partner Drug X (MEKi) | 0.15 |
Table 2: Combination Effects of this compound and Partner Drug X in NCI-H358 Cells (% Inhibition)
| This compound (µM) | 0 | 0.02 | 0.08 | 0.31 | 1.25 | 5.0 |
| Partner Drug X (µM) | ||||||
| 0 | 0 | 5 | 15 | 30 | 55 | 75 |
| 0.005 | 8 | 18 | 35 | 58 | 78 | 88 |
| 0.02 | 20 | 35 | 55 | 75 | 89 | 95 |
| 0.08 | 50 | 65 | 80 | 92 | 97 | 99 |
| 0.32 | 72 | 85 | 93 | 98 | 99 | 100 |
| 1.28 | 85 | 94 | 98 | 99 | 100 | 100 |
Table 3: Bliss Synergy Scores for this compound and Partner Drug X Combination in NCI-H358 Cells
| This compound (µM) | 0.02 | 0.08 | 0.31 | 1.25 | 5.0 |
| Partner Drug X (µM) | |||||
| 0.005 | 5.4 | 12.8 | 21.0 | 15.4 | 8.3 |
| 0.02 | 11.8 | 23.0 | 31.0 | 22.1 | 15.5 |
| 0.08 | 11.0 | 18.0 | 24.4 | 18.9 | 14.3 |
| 0.32 | 9.9 | 11.5 | 17.1 | 12.8 | 11.0 |
| 1.28 | 7.7 | 9.0 | 11.0 | 9.2 | 8.5 |
Note: Positive values indicate synergy.
Conclusion
The protocols and guidelines presented here offer a comprehensive approach to investigating the synergistic potential of this compound in combination with other anticancer agents. By systematically determining single-agent potencies and then employing a matrix-based combination screening, researchers can generate robust data to identify and quantify synergistic interactions. This information is critical for the preclinical validation of novel combination therapies and provides a strong rationale for further in vivo testing and clinical development.[18][19][20]
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. pnas.org [pnas.org]
- 5. criver.com [criver.com]
- 6. In Vitro Combination - Kyinno Bio [kyinno.com]
- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sos1-IN-5 Concentration to Minimize Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sos1-IN-5. The information aims to help optimize experimental conditions to minimize off-target effects and ensure reliable results.
Disclaimer: Specific experimental data for this compound regarding off-target profiles and precise IC50 values are not extensively published. The quantitative data and some recommendations provided herein are based on published information for other potent, structurally related Sos1 inhibitors such as BI-3406 and BAY-293. Users are strongly advised to perform their own dose-response experiments and target validation for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, small-molecule inhibitor of Son of Sevenless homolog 1 (Sos1). Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by facilitating the exchange of GDP for GTP.[1] By binding to Sos1, this compound and similar inhibitors block the interaction between Sos1 and KRAS.[2] This prevents the activation of KRAS and subsequently inhibits downstream signaling through the RAS/MAPK pathway, which is crucial for cell proliferation and survival.[1][3]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: Based on data from analogous potent Sos1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial in vitro cell-based assays. For biochemical assays, such as those measuring the disruption of the Sos1-KRAS interaction, lower concentrations in the low nanomolar range may be effective. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What are the potential off-target effects of this compound?
A3: While a specific off-target profile for this compound is not publicly available, off-target activity is a common characteristic of small-molecule inhibitors. For other Sos1 inhibitors, potential off-target effects could include inhibition of other kinases or interaction with pharmacologically relevant proteins like cytochrome P450 enzymes. It is recommended to perform kinase panel screening or proteomic profiling to assess the selectivity of this compound in your experimental context.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most common method to confirm on-target activity is to measure the phosphorylation status of downstream effectors in the RAS/MAPK pathway. A reduction in the levels of phosphorylated ERK (pERK) upon treatment with this compound is a strong indicator of target engagement. This can be assessed by Western blotting.
Q5: Should I be concerned about the stability of this compound in cell culture media?
A5: The stability of small molecule inhibitors in culture media can vary. It is advisable to prepare fresh stock solutions in a suitable solvent like DMSO and add them to the media immediately before treating the cells. For long-term experiments, the stability of the compound in your specific media and incubation conditions should be considered, and media changes with fresh compound may be necessary.
Troubleshooting Guides
Issue 1: High Cell Toxicity at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | The observed toxicity may be due to the inhibition of other essential cellular proteins. |
| Recommendation: Lower the concentration of this compound and perform a more detailed dose-response curve for both pERK inhibition and cell viability to identify a therapeutic window. Consider performing a kinase panel screen to identify potential off-targets. | |
| Solvent toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. |
| Recommendation: Ensure the final concentration of the solvent in the cell culture media is below a non-toxic level (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Cell line sensitivity | The specific cell line you are using may be particularly sensitive to the inhibition of the RAS/MAPK pathway or to the compound itself. |
| Recommendation: Test the compound on a panel of different cell lines, including those with and without KRAS mutations, to understand the spectrum of sensitivity. |
Issue 2: Lack of Efficacy (No Inhibition of pERK or Cell Proliferation)
| Possible Cause | Troubleshooting Step |
| Insufficient concentration | The concentration of this compound used may be too low to effectively inhibit Sos1 in your cell line. |
| Recommendation: Increase the concentration of this compound. Perform a dose-response experiment to determine the IC50 for pERK inhibition and cell viability. | |
| Compound instability | This compound may be unstable in your cell culture conditions. |
| Recommendation: Prepare fresh solutions for each experiment. For longer incubations, consider replenishing the media with fresh compound at regular intervals. | |
| Cell line resistance | The cell line may have resistance mechanisms, such as mutations in downstream components of the RAS/MAPK pathway or compensatory signaling. |
| Recommendation: Confirm the KRAS mutation status of your cell line. Consider combination therapies with inhibitors of other pathways (e.g., MEK inhibitors) that might overcome resistance. | |
| Poor cell permeability | The compound may not be efficiently entering the cells. |
| Recommendation: While less common for many small molecules, this can be investigated using cellular uptake assays if other causes are ruled out. |
Quantitative Data for Analogous Sos1 Inhibitors
The following tables summarize the in vitro potency of well-characterized Sos1 inhibitors that are analogous to this compound. This data can serve as a reference for designing experiments with this compound.
Table 1: Biochemical and Cellular Potency of Selected Sos1 Inhibitors
| Compound | Target/Assay | IC50 (nM) | Reference |
| BI-3406 | SOS1::KRAS(G12C) interaction | 8.3 | [4] |
| p-ERK inhibition (DLD-1 cells) | low single-digit nM | [4] | |
| BAY-293 | KRAS–SOS1 interaction | 21 | [5] |
| pERK inhibition (K-562 cells) | ~50 | [5] | |
| SOS1-IN-11 | SOS1 inhibition | 30 | [6] |
| SOS1-IN-13 | SOS1 inhibition | 6.5 | [7] |
| pERK inhibition | 327 | [7] |
Table 2: Anti-proliferative Activity of Selected Sos1 Inhibitors
| Compound | Cell Line | Mutation Status | IC50 (nM) | Reference |
| BI-3406 Analog | NCI-H358 (3D culture) | KRAS G12C | 167 | [8] |
| BAY-293 | NCI-H358 | KRAS G12C | ~500 | [5] |
| Calu-1 | KRAS G12C | ~500 | [5] | |
| SOS1-IN-18 | H358 | KRAS G12C | 5 | [7] |
Experimental Protocols
Western Blot for pERK Inhibition
This protocol provides a general workflow for assessing the inhibition of ERK phosphorylation.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (e.g., p44/42 MAPK) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize pERK levels to total ERK.
-
MTS Assay for Cell Viability
This protocol outlines a method for assessing cell viability upon treatment with this compound.[2][7][8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. Prepare a 2X stock of each concentration and add 100 µL to the respective wells, or prepare final concentrations in media and replace the existing media.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified Sos1-RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing a Sos1 inhibitor like this compound.
Caption: A troubleshooting decision tree for common issues encountered during in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. broadpharm.com [broadpharm.com]
Troubleshooting inconsistent results with Sos1-IN-5 experiments
Welcome to the technical support center for Sos1-IN-5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Son of Sevenless homolog 1 (Sos1).[1][2] It functions by blocking the protein-protein interaction between Sos1 and KRAS.[1][2][3] Sos1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to RAS activation.[4] By preventing this interaction, this compound inhibits the activation of KRAS and subsequent downstream signaling through the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[2][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to 2 years.[1] Stock solutions are typically prepared in DMSO. A stock solution in DMSO can be stored at -80°C for up to 6 months, or for a shorter term of 2 weeks at 4°C.[1]
Q3: In which cancer types or cell lines is this compound expected to be most effective?
A3: Sos1 inhibitors like this compound are particularly relevant for cancers driven by mutations in the KRAS gene, such as certain types of pancreatic, colorectal, and non-small cell lung cancers.[6][7] The effectiveness of Sos1 inhibition can be dependent on the specific KRAS mutation and the cellular context.[8] In some KRAS-mutant cell lines, combining a Sos1 inhibitor with a MEK inhibitor has shown synergistic effects.[6][7]
Q4: Are there known off-target effects for Sos1 inhibitors?
A4: While specific off-target effects for this compound are not publicly detailed, highly optimized Sos1 inhibitors like BI-3406 have been shown to be very selective for Sos1 over its close homolog Sos2.[9] However, some earlier Sos1 inhibitors were found to have off-target activity against kinases like EGFR.[10][11] It is always advisable to perform control experiments to rule out potential off-target effects in your system.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected inhibition of cell proliferation.
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. IC50 values for potent Sos1 inhibitors can range from low nanomolar to micromolar depending on the cell line.[9][12] |
| Compound Instability | Ensure that this compound has been stored correctly and that stock solutions are not repeatedly freeze-thawed. Prepare fresh dilutions from a frozen stock for each experiment.[1] |
| High Sos2 Expression | The expression of Sos2, a close homolog of Sos1, can compensate for Sos1 inhibition, leading to reduced efficacy.[13][14] Perform qPCR or western blotting to determine the relative expression levels of Sos1 and Sos2 in your cell lines. If Sos2 expression is high, consider combining this compound with a Sos2 inhibitor or using a dual Sos1/2 inhibitor if available. |
| Cellular Context and Resistance | The genetic background of your cells can significantly impact their sensitivity to Sos1 inhibition.[15] Additionally, prolonged treatment can lead to the development of resistance.[14] Consider combination therapies, for example with a MEK inhibitor, which has been shown to be synergistic with Sos1 inhibition in some contexts.[6][7] |
Issue 2: Variability in downstream signaling readouts (e.g., p-ERK levels).
| Possible Cause | Suggested Solution |
| Feedback Loop Activation | The MAPK pathway is regulated by negative feedback loops. Inhibition of Sos1 can lead to a rebound in pathway activity over time.[16][17] It is recommended to perform time-course experiments to capture the dynamics of signaling inhibition. Early time points (e.g., 1-6 hours) may show strong inhibition, while later time points might show partial recovery of p-ERK levels. |
| Assay Timing and Serum Conditions | The timing of serum stimulation relative to inhibitor treatment is critical. For experiments assessing the inhibition of growth factor-induced signaling, it is common to serum-starve the cells before treatment with the inhibitor, followed by stimulation with a growth factor like EGF. |
| Experimental Variability | Ensure consistent cell seeding density, treatment times, and lysis procedures. Use appropriate positive and negative controls in your western blot or other assays. |
Quantitative Data Summary
The following table summarizes IC50 values for the well-characterized Sos1 inhibitor BI-3406, which can serve as a reference for expected potency.
| Assay Type | Target/Cell Line | BI-3406 IC50 | Reference |
| Biochemical Assay | SOS1::KRAS Interaction | 5 nM | [9][18] |
| Cellular Assay (p-ERK) | NCI-H358 (KRAS G12C) | 4 nM | [9] |
| Cellular Assay (p-ERK) | DLD-1 (KRAS G13D) | 24 nM | [9] |
| Cellular Proliferation | NCI-H358 (KRAS G12C) | 24 nM | [9] |
| Cellular Proliferation | DLD-1 (KRAS G13D) | 36 nM | [9] |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
This protocol is adapted from methods used for the Sos1 inhibitor BI-3406.[18]
-
Cell Seeding: Seed cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a density of 1,000-2,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to test a broad concentration range (e.g., 1 nM to 10 µM) to determine the IC50.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for 4 days.
-
Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo®.
-
Data Analysis: Normalize the results to the DMSO control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding and Starvation: Seed cells in a 6-well plate and allow them to grow to 70-80% confluency. For assessing inhibition of growth factor-stimulated signaling, serum-starve the cells overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) or DMSO for 1-2 hours.
-
Stimulation (Optional): If applicable, stimulate the cells with a growth factor such as EGF (e.g., 10 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizations
Caption: this compound inhibits the RAS/MAPK signaling pathway.
Caption: Workflow for assessing p-ERK inhibition.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2716956-47-5|DC Chemicals [dcchemicals.com]
- 4. SOS1 - Wikipedia [en.wikipedia.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. opnme.com [opnme.com]
- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
How to overcome acquired resistance to Sos1-IN-5 in cell culture
Welcome to the Technical Support Center for Sos1-IN-5. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome acquired resistance to Sos1 inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sos1 inhibitors like this compound?
Sos1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. In the RAS-MAPK signaling pathway, Sos1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state. This activation cascade leads to downstream signaling through RAF, MEK, and ERK, promoting cell proliferation and survival. Sos1 inhibitors, such as BI-3406, prevent the protein-protein interaction between Sos1 and KRAS.[1] This action keeps RAS in its inactive, GDP-bound state, thereby inhibiting downstream MAPK signaling. This compound is presumed to function similarly, offering a targeted approach to block this key oncogenic pathway.
Q2: What are the common mechanisms of acquired resistance to targeted therapies in the RAS-MAPK pathway?
Acquired resistance to inhibitors targeting the RAS-MAPK pathway is a significant challenge. While information specific to this compound is emerging, data from analogous KRAS G12C inhibitors provide a strong framework for understanding potential resistance mechanisms. These can be broadly categorized as:
-
On-target Secondary Mutations: The target protein (Sos1) itself can acquire new mutations that prevent the inhibitor from binding effectively.
-
Bypass Signaling Activation: Cells can compensate for the blocked pathway by upregulating parallel signaling cascades. Common bypass mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs like EGFR can reactivate the RAS pathway, often by activating wild-type RAS isoforms (HRAS, NRAS) that are not the primary target of a mutant-specific inhibitor.[2][3][4]
-
PI3K/AKT/mTOR Pathway Activation: This is another critical survival pathway that can be activated through mutations like PIK3CA gain-of-function or PTEN loss, providing an alternative route for cell growth and survival.[5][6]
-
-
Downstream Mutations: Mutations in components downstream of Sos1, such as in KRAS, NRAS, or BRAF, can reactivate the pathway even when Sos1 is inhibited.[7]
-
Phenotypic Changes: Cells can undergo transitions, such as the epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to KRAS G12C inhibitors.[6]
-
Drug-Tolerant Persister (DTP) Cells: A subpopulation of cancer cells can enter a quiescent or slow-cycling state, allowing them to survive initial drug treatment and later develop permanent resistance mechanisms.[8][9]
Q3: How do I confirm that my cell culture has developed resistance to this compound?
Confirming resistance is the first critical step. This is typically done by comparing the dose-response curve of the suspected resistant cell line to the original, sensitive (parental) cell line.
-
Perform a Cell Viability Assay: Use an assay like MTT, CCK-8, or a real-time proliferation assay to measure cell viability across a range of this compound concentrations.[10]
-
Calculate the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the drug that reduces cell viability by 50%. A significant increase (e.g., >5-fold) in the IC50 value for the treated line compared to the parental line indicates acquired resistance.
Troubleshooting Guide: My Cells Are Showing Resistance
Problem: You have observed a reduced response to this compound in your long-term cell culture experiments, confirmed by a rightward shift in the dose-response curve and an increased IC50 value.
Solution Workflow: Follow these steps to characterize the resistance mechanism and identify strategies to overcome it.
Experimental Protocols & Data
Protocol 1: Generating and Confirming a this compound Resistant Cell Line
This protocol provides a general method for inducing drug resistance in a cancer cell line.
-
Determine Parental IC50: First, establish the baseline sensitivity by performing a dose-response assay on the parental cell line to determine the IC50 of this compound.[10]
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: As cells begin to recover and proliferate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise fashion, allowing the cells to adapt to each new concentration before increasing it further.
-
Establish a Resistant Population: Continue this process until the cells can proliferate steadily in a concentration that is significantly higher (e.g., 5-10 times) than the original IC50.
-
Confirmation: Perform a parallel dose-response assay on the parental and newly generated resistant line. A significant shift in the IC50 value confirms the resistant phenotype.[10]
-
Cryopreservation: Immediately cryopreserve vials of both the parental and resistant cell lines at a low passage number to ensure a consistent stock for future experiments.
Table 1: Example IC50 Values in Sensitive vs. Resistant Cells
The following table illustrates representative data you might obtain when comparing a parental (sensitive) cell line to a derived resistant line.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| NCI-H358 (Parental) | This compound | 50 | - |
| NCI-H358-R (Resistant) | This compound | 650 | 13.0x |
| NCI-H358-R (Resistant) | This compound + SHP2i (100 nM) | 85 | 1.7x |
| NCI-H358-R (Resistant) | This compound + MEKi (50 nM) | 120 | 2.4x |
Data are hypothetical and for illustrative purposes, based on principles of resistance reversal by combination therapy.[3][11]
Protocol 2: Western Blot for Pathway Reactivation
This protocol is used to assess the activation state of key signaling pathways.
-
Cell Lysis: Treat both parental and resistant cells with this compound for a defined period (e.g., 2, 6, or 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Sos1).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated (active) proteins between the sensitive and resistant lines. A sustained or increased level of p-ERK or p-AKT in the resistant line despite this compound treatment indicates pathway reactivation or bypass.[8][12]
Strategies to Overcome Resistance
Strategy 1: Vertical Pathway Inhibition
Acquired resistance often involves the reactivation of the same pathway that the drug is targeting. This is frequently caused by a feedback loop where inhibition of a downstream component (like MEK or KRAS) leads to the upregulation of upstream signals (like RTKs), which then reactivates the pathway.[2][4] A powerful strategy to counter this is "vertical inhibition"—simultaneously targeting multiple nodes in the same pathway.
// Nodes RTK [label="RTK", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; SHP2 [label="SHP2", fillcolor="#FFFFFF", fontcolor="#202124"]; SOS1 [label="Sos1", fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled"]; RAS [label="RAS\n(GTP-Bound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Inhibitors Sos1i [label="this compound", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,bold"]; SHP2i [label="SHP2 Inhibitor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", style="filled,bold"]; MEKi [label="MEK Inhibitor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,bold"];
// Edges RTK -> SHP2; SHP2 -> SOS1; SOS1 -> RAS; RAS -> RAF -> MEK -> ERK -> Proliferation;
// Inhibition Edges Sos1i -> SOS1 [arrowhead=tee, color="#EA4335", style=bold]; SHP2i -> SHP2 [arrowhead=tee, color="#FBBC05", style=bold]; MEKi -> MEK [arrowhead=tee, color="#4285F4", style=bold];
// Feedback Loop ERK -> RTK [label="Negative Feedback\n(Relieved by Inhibition)", arrowhead=tee, style=dashed, color="#5F6368", constraint=false]; } dot Caption: Vertical inhibition of the RAS-MAPK pathway to overcome resistance.
Recommended Combinations:
-
Sos1i + SHP2i: SHP2 acts upstream of Sos1, mediating signals from multiple RTKs. Combining a Sos1 inhibitor with a SHP2 inhibitor can create a more robust blockade of RAS activation, suppressing the feedback reactivation that often limits the efficacy of single agents.[3][8][11]
-
Sos1i + MEKi: While Sos1 inhibition blocks the activation of RAS, some level of signaling may still get through. Adding a MEK inhibitor provides a downstream block, ensuring the pathway is inhibited at two critical points.
-
Sos1i + KRAS G12Ci: For tumors with a KRAS G12C mutation, combining a Sos1 inhibitor with a G12C-specific inhibitor (like sotorasib or adagrasib) can be highly synergistic. The Sos1 inhibitor increases the pool of inactive, GDP-bound KRAS, which is the specific target of the G12C inhibitor, thereby enhancing its efficacy and delaying resistance.[7][8][13]
Strategy 2: Target Parallel/Bypass Pathways
If your analysis (e.g., Western blot, phospho-proteomics) reveals the activation of a parallel survival pathway, a logical next step is to co-target that pathway.
-
Sos1i + PI3Ki/mTORi: If you observe elevated p-AKT levels, this indicates activation of the PI3K pathway. Combining this compound with a PI3K or mTOR inhibitor can block this escape route and restore sensitivity.[5][6]
-
Sos1i + EGFRi: In cases where resistance is driven by the upregulation of a specific RTK like EGFR, adding an EGFR inhibitor (e.g., cetuximab) can be an effective strategy.[13]
Strategy 3: Re-evaluate the Culture Model
The tumor microenvironment and three-dimensional architecture can significantly influence drug response.[14]
-
Transition to 3D Culture: If resistance is observed in a 2D monolayer culture, consider transitioning to a 3D model like spheroids or organoids.[15] Cells grown in 3D are often inherently more resistant and may better reflect the in vivo situation, providing a more stringent and relevant model for testing combination therapies.[16]
References
- 1. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Three-dimensional culture models to study drug resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Technical Support Center: Improving the Bioavailability of SOS1 Inhibitors for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Son of Sevenless 1 (SOS1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to the bioavailability of SOS1 inhibitors in your in vivo experiments.
I. Troubleshooting Guides
This section addresses common problems encountered during in vivo studies with SOS1 inhibitors that may be related to poor bioavailability.
Issue 1: Low or no in vivo efficacy despite good in vitro potency.
Possible Cause: Poor oral bioavailability of the SOS1 inhibitor.
Troubleshooting Steps:
-
Verify Formulation Strategy: Many small molecule inhibitors, including SOS1 inhibitors, have poor aqueous solubility. A simple suspension in water or saline is often insufficient for adequate absorption.
-
Recommended Action: Employ a suitable formulation strategy to enhance solubility and dissolution. Common and effective vehicles for preclinical oral gavage studies include:
-
Aqueous suspensions with suspending and wetting agents: A widely used vehicle for SOS1 inhibitors like MRTX0902 is a suspension of 0.5% methylcellulose (or hydroxypropyl methylcellulose - HPMC) and 0.2% Tween 80 in water.[1] For BI-3406, an aqueous solution of Natrosol (hydroxyethylcellulose) has been used.[2]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix can enhance its dissolution rate.
-
-
-
Assess Pharmacokinetics (PK): It is crucial to determine the pharmacokinetic profile of your SOS1 inhibitor in the chosen animal model.
-
Recommended Action: Conduct a pilot PK study to measure key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve - AUC). This will confirm if the drug is being absorbed to a sufficient level to exert its therapeutic effect.
-
-
Consider First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation, leading to low bioavailability.
-
Recommended Action: Investigate the metabolic stability of your compound using liver microsomes. If first-pass metabolism is high, you may need to consider alternative routes of administration (e.g., intraperitoneal injection) for initial efficacy studies or modify the chemical structure of the inhibitor to improve metabolic stability.
-
Issue 2: High variability in tumor growth inhibition between animals in the same treatment group.
Possible Cause: Inconsistent dosing or variable absorption of the inhibitor.
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: If using a suspension, it is critical that the inhibitor is uniformly dispersed.
-
Recommended Action: Ensure your formulation protocol includes thorough mixing (e.g., vortexing and/or sonicating) before each dosing session to prevent settling of the drug particles.
-
-
Refine Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress in the animals, which can affect drug absorption.
-
Recommended Action: Ensure all personnel are properly trained in oral gavage techniques. Consider alternative, less stressful methods like voluntary oral administration in a palatable formulation if feasible.
-
-
Evaluate Animal Health: Underlying health issues in individual animals can affect drug metabolism and absorption.
-
Recommended Action: Closely monitor the health of the animals throughout the study. Any animal showing signs of distress or illness should be noted and may need to be excluded from the analysis.
-
-
Consider Mouse Strain Differences: Different mouse strains can have variations in drug-metabolizing enzymes, which can lead to differences in pharmacokinetic profiles.[3][4][5]
-
Recommended Action: If you are using a different mouse strain for your efficacy studies than for your initial PK studies, consider performing a cross-strain PK comparison to ensure the exposure is comparable.
-
Issue 3: Signs of toxicity at doses required for efficacy.
Possible Cause: The observed toxicity could be due to on-target effects of SOS1 inhibition in normal tissues or off-target effects of the specific inhibitor.
Troubleshooting Steps:
-
Review the Tolerability of the Vehicle: Some formulation excipients can cause toxicity at high concentrations.
-
Recommended Action: Conduct a vehicle-only control group to assess the tolerability of the formulation itself.
-
-
Assess On-Target Toxicity: SOS1 plays a role in normal cellular signaling, and its inhibition may have physiological consequences.
-
Investigate Potential Off-Target Effects: Your specific SOS1 inhibitor may have off-target activities that contribute to the observed toxicity.
-
Recommended Action: Perform a broad panel of in vitro kinase and safety pharmacology assays to identify potential off-target interactions.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating a novel SOS1 inhibitor for an in vivo mouse study?
A1: For many poorly soluble small molecule inhibitors, a good starting point is an aqueous suspension containing a suspending agent and a surfactant. A commonly used and effective vehicle is 0.5% (w/v) methylcellulose (or HPMC) with 0.2% (v/v) Tween 80 in sterile water . This formulation has been successfully used for the oral administration of the SOS1 inhibitor MRTX0902 in xenograft studies.[1]
Q2: How do I prepare a 0.5% methylcellulose and 0.2% Tween 80 vehicle?
A2: A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves hydrating the methylcellulose in hot water, followed by cooling and the addition of Tween 80 to create a homogenous suspension.[6][7]
Q3: What are the key pharmacokinetic parameters I should measure for my SOS1 inhibitor?
A3: The most important pharmacokinetic parameters to assess the bioavailability of your inhibitor are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over a specified time period.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to an intravenous (IV) dose.
Q4: My SOS1 inhibitor has very low oral bioavailability even with a good formulation. What are my options?
A4: If oral bioavailability remains a significant hurdle, consider the following:
-
Chemical Modification: Medicinal chemistry efforts can be directed towards improving the physicochemical properties of the inhibitor to enhance its solubility and/or metabolic stability.
-
Alternative Routes of Administration: For proof-of-concept in vivo efficacy studies, you can use alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the challenges of oral absorption.
-
Advanced Formulation Strategies: Explore more sophisticated formulation approaches like amorphous solid dispersions or lipid-based delivery systems (e.g., SEDDS).
Q5: Are there any known drug-drug interactions I should be aware of when using SOS1 inhibitors in combination studies?
A5: SOS1 inhibitors are often used in combination with other targeted therapies, such as MEK inhibitors or KRAS G12C inhibitors.[8][9] It is important to consider the potential for pharmacokinetic interactions. For example, one compound may affect the metabolism of the other by inhibiting or inducing cytochrome P450 enzymes. It is recommended to perform a PK study of both drugs administered alone and in combination to assess any potential interactions.
III. Data Presentation
Table 1: Pharmacokinetic Parameters of Selected SOS1 Inhibitors
| Inhibitor | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| MRTX0902 | CD-1 Mice | 10 mg/kg PO | 1,350 | 0.5 | 3,110 | 73 | [10] |
| Sprague-Dawley Rats | 10 mg/kg PO | 1,020 | 2.0 | 6,940 | 54 | [10] | |
| Beagle Dogs | 5 mg/kg PO | 1,180 | 1.0 | 4,960 | 96 | [10] | |
| Compound 13c | Beagle Dogs | 5 mg/kg PO | - | - | - | 86.8 | [11][12] |
| BI-3406 | Mice | 50 mg/kg PO | ~1,500 | ~1 | ~6,000 | Good oral bioavailability noted | [13] |
| BAY-293 | - | - | - | - | - | Bioavailability needs improvement for in vivo studies | [14][15] |
Note: "-" indicates data not available in the searched sources. The data for BI-3406 is estimated from graphical representations in the cited literature.
IV. Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose / 0.2% Tween 80 Vehicle for Oral Gavage
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Sterile beaker and magnetic stir bar
-
Hot plate/stirrer
-
Ice bath or refrigerator
Procedure:
-
Heat approximately one-third of the final required volume of water to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted and dispersed. A lumpy suspension will form.
-
Remove the beaker from the heat and add the remaining two-thirds of the water as cold water (or ice) while continuing to stir.
-
Place the beaker in an ice bath or refrigerator and continue to stir until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight at 4°C.
-
Once the methylcellulose solution is clear, add Tween 80 to a final concentration of 0.2% (v/v).
-
Stir until the Tween 80 is completely dissolved and the solution is homogeneous.
-
The vehicle can be stored at 4°C for up to one week. Before use, allow it to come to room temperature.
Protocol 2: Pilot Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic profile of an SOS1 inhibitor after oral administration.
Materials:
-
SOS1 inhibitor
-
Appropriate vehicle (e.g., 0.5% MC / 0.2% Tween 80)
-
C57BL/6 or CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical method for drug quantification
Procedure:
-
Prepare the dosing formulation of the SOS1 inhibitor at the desired concentration.
-
Fast the mice for 4-6 hours before dosing (water ad libitum).
-
Administer a single oral dose of the SOS1 inhibitor via gavage.
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points. A typical time course could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Immediately place the blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of the SOS1 inhibitor at each time point using a validated analytical method.
-
Plot the plasma concentration versus time data and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC).
V. Mandatory Visualizations
Signaling Pathway
Caption: The SOS1 signaling pathway and the mechanism of action of SOS1 inhibitors.
Experimental Workflow
Caption: Experimental workflow for assessing the oral bioavailability of an SOS1 inhibitor.
Logical Relationship
Caption: A decision-making flowchart for troubleshooting low in vivo efficacy of SOS1 inhibitors.
References
- 1. verastem.com [verastem.com]
- 2. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of strain-related differences in drug metabolism and efflux transporter characteristics between CD-1 and athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Cytotoxicity of Sos1-IN-5 in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential cytotoxicity of Sos1-IN-5 in non-cancerous cell lines. The information provided is based on general principles of cell culture and small molecule inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Son of sevenless homolog 1 (Sos1). Sos1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins.[1] By inhibiting Sos1, this compound prevents the conversion of inactive GDP-bound RAS to its active GTP-bound form, thereby disrupting downstream signaling pathways like the MAPK/ERK pathway that are involved in cell proliferation and survival.[1][2]
Q2: Why am I observing high cytotoxicity in my non-cancerous cell line with this compound?
A2: High cytotoxicity in non-cancerous cell lines can stem from several factors:
-
On-target toxicity: The RAS/MAPK pathway, while often hyperactivated in cancer, is also essential for the normal physiological functions of healthy cells, including proliferation and survival.[1][3] Inhibition of this pathway by this compound can therefore lead to cytotoxic effects in non-cancerous cells.
-
Off-target effects: Small molecule inhibitors can sometimes bind to and inhibit other proteins besides their intended target. These off-target interactions can lead to unexpected cytotoxicity.
-
Experimental conditions: Factors such as high compound concentration, prolonged exposure time, cell line sensitivity, and suboptimal culture conditions can all contribute to increased cytotoxicity.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
A3: When encountering high cytotoxicity, it is recommended to:
-
Confirm the concentration of this compound: Ensure that the correct concentration was used and that the stock solution was properly diluted.
-
Optimize the concentration and exposure time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that minimizes cytotoxicity while still achieving the desired biological effect.[1][4][5]
-
Assess cell health and density: Ensure that the cells are healthy, in the logarithmic growth phase, and plated at an appropriate density before treatment.
-
Review the experimental protocol: Double-check all steps of the protocol for any potential errors in reagent preparation or procedure.
Troubleshooting Guide
This guide provides a structured approach to addressing common issues related to this compound cytotoxicity.
Issue 1: High levels of cell death observed at the desired effective concentration.
| Potential Cause | Recommended Solution |
| Concentration too high for the specific cell line. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration range for your specific non-cancerous cell line. Start with a broad range of concentrations and narrow it down. |
| Prolonged exposure time. | Conduct a time-course experiment to identify the minimum exposure time required to observe the desired biological effect. Shorter incubation times may reduce cytotoxicity.[1][4] |
| High sensitivity of the cell line. | Consider using a less sensitive non-cancerous cell line for your experiments if possible. Alternatively, explore methods to increase cellular resistance, such as optimizing culture medium components. |
| Off-target effects of this compound. | If possible, use a structurally different Sos1 inhibitor as a control to see if the cytotoxicity is specific to this compound. Additionally, consider performing target engagement assays to confirm that this compound is binding to Sos1 at the effective concentration. |
Issue 2: Inconsistent results or high variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting of this compound. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of the compound to each well. |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Quantitative Data Summary
The following tables provide illustrative data for this compound. Note: This data is for example purposes only and should be experimentally determined for your specific non-cancerous cell line and experimental conditions.
Table 1: Illustrative IC50 Values of this compound in Various Non-Cancerous Cell Lines after 72h Treatment
| Cell Line | Tissue of Origin | Illustrative IC50 (µM) |
| hTERT-RPE1 | Retina | 5.2 |
| MRC-5 | Lung | 8.9 |
| BJ | Foreskin | 12.5 |
| HaCaT | Skin | 15.1 |
Table 2: Illustrative Effect of Exposure Time on the Viability of hTERT-RPE1 Cells Treated with this compound
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 1 | 95 | 88 | 80 |
| 5 | 85 | 65 | 50 |
| 10 | 70 | 45 | 25 |
| 25 | 50 | 20 | 5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the desired incubation period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from a positive control (cells treated with a lysis buffer).
Visualizations
Caption: Sos1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for managing this compound cytotoxicity.
References
- 1. Exposure time versus cytotoxicity for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of antibody-mediated complement-dependent cytotoxicity by modulating the intrinsic affinity and binding valency of IgG for target antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Combination Therapy with Sos1-IN-5 and MEK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing combination therapy with Sos1-IN-5 and MEK inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common experimental issues.
| Observed Problem | Potential Cause | Suggested Solution |
| Suboptimal synergy or additive effect instead of strong synergy between this compound and MEK inhibitor. | Inappropriate drug concentrations. | Perform a dose-matrix experiment with a broad range of concentrations for both inhibitors to identify the optimal synergistic concentrations. Analyze the data using synergy models like Bliss independence or Loewe additivity.[1] |
| Cell line-specific resistance. | The efficacy of this combination can be dependent on the specific genetic background of the cancer cells, such as the type of KRAS mutation.[2][3] The combination of a SOS1 inhibitor (BI-3406) and a MEK inhibitor (trametinib) has shown efficacy in KRAS G12/G13-mutated cell lines without PIK3CA co-mutations.[2][3] | |
| Insufficient treatment duration. | Feedback mechanisms and adaptive resistance can take time to develop. Extend the treatment duration in your cell viability or signaling assays (e.g., 48-72 hours or longer) to observe the full effect of the combination.[3] | |
| Rebound or incomplete suppression of ERK phosphorylation after initial inhibition with the MEK inhibitor alone. | Feedback reactivation of the MAPK pathway. | This is an expected phenomenon. Inhibition of MEK can relieve negative feedback loops, leading to increased SOS1 activity and subsequent RAS-GTP loading, which reactivates the pathway.[4] The addition of a SOS1 inhibitor like this compound is designed to block this reactivation.[4] |
| Suboptimal MEK inhibitor concentration. | Ensure the MEK inhibitor concentration is sufficient to inhibit its target. Perform a dose-response experiment and measure pERK levels by Western blot to determine the IC50 for ERK phosphorylation inhibition. | |
| High toxicity or cell death in control (untreated) cells. | Issues with cell culture conditions. | Check for contamination (mycoplasma, bacteria, fungi). Ensure the use of appropriate media, serum, and incubator conditions (temperature, CO2, humidity). |
| Cell line is highly sensitive. | Reduce the seeding density of your cells. Some cell lines are more sensitive to high confluence. | |
| Inconsistent results between experimental replicates. | Pipetting errors or variability in cell seeding. | Use calibrated pipettes and ensure a homogenous cell suspension before seeding. Consider using a multichannel pipette for adding drugs. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Drug instability. | Prepare fresh drug dilutions for each experiment from a frozen stock. Check the manufacturer's recommendations for storage and stability of this compound and the MEK inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining a Sos1 inhibitor with a MEK inhibitor?
A1: The primary rationale is to overcome adaptive resistance to MEK inhibitors. The RAS-RAF-MEK-ERK signaling pathway is a critical driver in many cancers.[5][6] While MEK inhibitors can initially block this pathway, they often trigger a feedback mechanism that leads to the reactivation of upstream signaling through proteins like SOS1, a guanine nucleotide exchange factor (GEF) for RAS.[4][7] This reactivation limits the efficacy of MEK inhibitor monotherapy.[2] By co-administering a Sos1 inhibitor, which blocks the reloading of RAS with GTP, this feedback loop is disrupted, leading to a more sustained and potent inhibition of the MAPK pathway and enhanced anti-tumor activity.[4][8]
Q2: In which cancer types or genetic contexts is this combination expected to be most effective?
A2: This combination therapy has shown particular promise in cancers with mutations in the RAS pathway, such as KRAS-mutant lung, colorectal, and pancreatic cancers.[2][9] Specifically, the combination of the SOS1 inhibitor BI-3406 with the MEK inhibitor trametinib was effective in KRAS G12/G13-mutated cell lines that do not have a co-mutation in PIK3CA.[2][3] Additionally, this combination has demonstrated efficacy in NF1-null melanoma, where loss of the NF1 tumor suppressor leads to RAS pathway hyperactivation.[10][11]
Q3: How can I determine the optimal concentrations for this compound and the MEK inhibitor in my experiments?
A3: The optimal concentrations should be determined empirically for each cell line. A common approach is to perform a dose-response matrix experiment. This involves treating cells with a range of concentrations of each drug individually and in combination. Cell viability is then assessed, and the data are analyzed using synergy models such as the Bliss independence or Loewe additivity model to identify concentration ranges that produce synergistic effects.[1][12]
Q4: What are the key molecular markers I should monitor to assess the efficacy of the combination therapy?
A4: To assess the pharmacodynamic effects of the combination, it is crucial to monitor the phosphorylation status of key proteins in the MAPK pathway. The primary readout is the phosphorylation of ERK (pERK). You should also assess the phosphorylation of MEK (pMEK) and downstream targets of ERK, such as RSK.[2] Western blotting is the standard method for these assessments. A successful combination therapy should result in a more profound and sustained decrease in pERK levels compared to either single agent.[4]
Q5: I am observing significant tumor growth inhibition in my xenograft model, but not complete regression. What could be the reason?
A5: Several factors could contribute to incomplete tumor regression. These include the development of acquired resistance through alternative signaling pathways, such as the PI3K/AKT pathway.[13][14] The tumor microenvironment can also play a role in drug resistance. Additionally, the dosing schedule and pharmacokinetics of the drugs may not be optimal for achieving complete regression.[15] It may be necessary to explore intermittent dosing schedules or combination with a third agent targeting a potential escape pathway.
Signaling Pathways and Experimental Workflows
To aid in your experimental design and interpretation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the MEK inhibitor in culture medium. Also prepare combinations of both drugs at various concentration ratios.
-
Treatment: Remove the old medium from the cells and add the medium containing the drugs (single agents and combinations). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot dose-response curves and calculate IC50 values. For combination treatments, calculate synergy scores using appropriate software (e.g., SynergyFinder, Combenefit).
Western Blotting for Phospho-ERK
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound, the MEK inhibitor, or the combination for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of pERK to total ERK.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Concurrent SOS1 and MEK suppression inhibits signaling and growth of NF1-null melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sos1 Inhibitors and Phospho-ERK Signaling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Sos1 inhibitors, with a specific focus on interpreting the phenomenon of phospho-ERK (pERK) rebound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sos1 inhibitors?
A1: Sos1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the RAS/MAPK signaling pathway.[1][2] It facilitates the exchange of GDP for GTP on RAS proteins, converting them from an inactive to an active state.[3] This activation triggers a downstream signaling cascade, including the phosphorylation of MEK and ERK, which promotes cell proliferation, differentiation, and survival.[1][3] Sos1 inhibitors are small molecules that bind to Sos1 and disrupt its interaction with RAS.[3][4] By preventing this interaction, these inhibitors block the activation of RAS and subsequent downstream signaling, leading to an anti-proliferative effect in cancer cells with a hyperactive RAS/MAPK pathway.[3][5]
Q2: What is phospho-ERK rebound, and why does it occur after treatment with a Sos1 inhibitor?
A2: Phospho-ERK (pERK) rebound is a phenomenon where pERK levels, after an initial sharp decrease following inhibitor treatment, begin to recover or "rebound" over time, even in the continued presence of the drug.[6][7] This is a form of adaptive resistance. The initial inhibition of Sos1 effectively dampens the RAS/MAPK pathway, leading to a drop in pERK. However, cancer cells can adapt to this inhibition through various feedback mechanisms. For instance, the reduction in ERK signaling can alleviate negative feedback loops that normally restrain upstream components of the pathway, such as receptor tyrosine kinases (RTKs).[7] This can lead to the reactivation of RAS through other GEFs or compensatory pathways, ultimately causing the rebound in pERK levels.
Q3: My pERK levels rebound a few hours after adding Sos1-IN-5. Does this mean the inhibitor is not working?
A3: Not necessarily. A rebound in pERK levels is a known adaptive response to inhibitors of the RAS/MAPK pathway.[8] The initial drop in pERK demonstrates that the inhibitor is engaging its target, Sos1, and acutely blocking the pathway. The subsequent rebound indicates that the cancer cells are adapting to the inhibition. The key is to assess the magnitude and duration of the initial inhibition and the extent of the rebound. Often, even with a rebound, the pERK levels may not return to the baseline levels of untreated cells, or the rebound may be delayed. Combining the Sos1 inhibitor with an inhibitor of a downstream component, like a MEK inhibitor, can often abrogate this rebound effect.[8]
Q4: How does the expression of Sos2 affect the efficacy of Sos1 inhibitors and pERK rebound?
A4: Sos2 is a homolog of Sos1 and can also function as a GEF for RAS. In some cellular contexts, Sos2 can compensate for the inhibition of Sos1, leading to continued RAS activation and a more pronounced pERK rebound.[7][9] The relative protein abundance of Sos1 and Sos2 can determine a cell line's sensitivity to a Sos1 inhibitor.[10] In cells with high Sos2 expression, a Sos1 inhibitor alone may not be sufficient to fully suppress pERK rebound, and a combination therapy approach, potentially targeting both Sos1/2 or downstream effectors, may be necessary.[7][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No initial decrease in pERK levels after this compound treatment. | 1. Compound inactivity: The inhibitor may have degraded or is at an incorrect concentration. 2. Cell line insensitivity: The cell line may not be dependent on the Sos1-RAS axis for ERK signaling. 3. Experimental error: Issues with antibody quality, western blot protocol, or cell lysis. | 1. Verify compound: Use a fresh aliquot of the inhibitor and confirm its concentration. Run a dose-response curve to determine the optimal concentration. 2. Cell line characterization: Confirm that your cell line has a mutation (e.g., KRAS) that makes it sensitive to Sos1 inhibition. Test a positive control cell line known to be sensitive. 3. Optimize protocol: Use a validated phospho-ERK antibody. Include positive and negative controls for the western blot. Ensure complete cell lysis to extract nuclear pERK. |
| Significant and rapid pERK rebound (within 1-2 hours). | 1. Strong feedback activation: The cell line may have a highly active upstream RTK that is quickly disinhibited. 2. Sos2 compensation: High levels of Sos2 may be compensating for Sos1 inhibition. 3. Suboptimal inhibitor concentration: The concentration of this compound may be too low to sustain inhibition against adaptive responses. | 1. Combination therapy: Co-treat with an RTK inhibitor relevant to your cell line (e.g., an EGFR inhibitor). 2. Assess Sos2 levels: Measure Sos2 protein levels in your cell line. If high, consider genetic knockdown of Sos2 or a combination with a MEK inhibitor. 3. Dose titration: Perform a time-course experiment with a higher concentration of this compound to see if the rebound can be delayed or diminished. |
| Variability in pERK rebound between experiments. | 1. Cell confluence: The density of the cells can affect signaling pathways. 2. Serum concentration: Growth factors in the serum can influence the level of upstream signaling and the strength of the rebound. 3. Passage number: High passage numbers can lead to genetic drift and altered signaling responses. | 1. Standardize seeding density: Ensure that cells are seeded at the same density and are at a consistent confluency at the time of treatment. 2. Control serum: Use a consistent serum concentration across all experiments. For some experiments, consider serum starvation before stimulation to achieve a more synchronized and controlled response. 3. Use low-passage cells: Maintain a stock of low-passage cells for critical experiments. |
Data Presentation
Table 1: In Vitro Potency of Various Sos1 Inhibitors
| Compound | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |
| This compound | Sos1 | (Assay type not specified) | (Data not publicly available) | (Cell line not specified) | N/A |
| BI-3406 | Sos1 | KRASG12C/SOS1 PPI HTRF | ~10 | N/A | [11] |
| BAY-293 | Sos1 | KRAS-Sos1 Interaction | 21 | N/A | [4] |
| Sos1-IN-6 | Sos1 | SOS1-G12D | 14.9 | N/A | [12] |
| Sos1-IN-15 | Sos1 | (Assay type not specified) | 5 | N/A | [12] |
| Sos1-IN-16 | Sos1 | (Assay type not specified) | 7.2 | N/A | [12] |
Note: "this compound" appears to be a placeholder or internal compound name, as public data is not available. The data presented for other Sos1 inhibitors is for comparative purposes.
Experimental Protocols
Western Blot for Phospho-ERK Analysis
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. The next day, treat the cells with this compound at the desired concentrations for the specified time points (e.g., 0, 1, 4, 8, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: The canonical RAS/MAPK signaling pathway and the point of inhibition by this compound.
Caption: Logical flow of pERK levels following treatment with a Sos1 inhibitor.
Caption: Experimental workflow for analyzing pERK rebound by Western Blot.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 Gene: Role, Mutations, and Clinical Significance [learn.mapmygenome.in]
- 3. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide: Sos1-IN-5 vs. Sotorasib in KRAS-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a high-priority target for therapeutic development. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep pockets for small molecule binding. The development of Sotorasib (AMG 510), a direct inhibitor of the KRAS G12C mutant, marked a significant breakthrough.
This guide provides a comparative analysis of two distinct strategies for inhibiting KRAS-driven oncogenesis: the direct covalent inhibition of KRAS G12C by Sotorasib and the indirect inhibition of KRAS activation by targeting the Son of Sevenless homolog 1 (Sos1) protein, represented here by the class of molecules including Sos1-IN-5. We will objectively compare their mechanisms, performance data, and potential roles in cancer therapy.
Note: Publicly available experimental data for a specific compound named "this compound" is limited. Therefore, this guide will refer to data from well-characterized, potent Sos1 inhibitors such as BI-3406 and BAY-293 as representative examples of this therapeutic class.
Mechanism of Action: Direct vs. Indirect Inhibition
The fundamental difference between Sotorasib and Sos1 inhibitors lies in their point of intervention within the KRAS signaling cascade.
Sotorasib: A Direct, Mutation-Specific Inhibitor Sotorasib is a first-in-class covalent inhibitor that specifically and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1] By binding to this mutant cysteine, Sotorasib locks the KRAS G12C protein in its inactive, GDP-bound state.[1] This prevents the protein from cycling to its active GTP-bound form, thereby blocking downstream oncogenic signaling through critical pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[2] Its action is highly specific to the G12C mutation and does not affect wild-type KRAS.
This compound (Sos1 Inhibitors): An Upstream, Pan-KRAS Regulator Sos1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS.[2] It facilitates the exchange of GDP for GTP, effectively switching KRAS "on". Sos1 inhibitors, such as those in the class of this compound, are small molecules designed to disrupt the protein-protein interaction (PPI) between Sos1 and KRAS.[2][3] By preventing this interaction, these inhibitors block the loading of GTP onto KRAS, thus maintaining it in an inactive state. This mechanism is not dependent on a specific KRAS mutation, suggesting a broader potential applicability across various KRAS-mutant tumors.
Signaling Pathway Visualizations
Data Presentation and Performance Comparison
The following tables summarize the key characteristics and publicly available performance data for Sotorasib and representative Sos1 inhibitors.
Table 1: Comparison of Mechanism and Target Specificity
| Feature | Sotorasib (Direct Inhibitor) | This compound (Indirect Inhibitor Class) |
| Primary Target | KRAS G12C Mutant Protein | Son of Sevenless 1 (Sos1) Protein |
| Mechanism | Covalent, irreversible binding to Cys12 | Non-covalent disruption of Sos1-KRAS PPI |
| KRAS State | Locks KRAS in inactive GDP-bound state | Prevents KRAS from becoming GTP-bound |
| Specificity | Highly specific to KRAS G12C mutation | Pan-KRAS (not mutation-specific) |
| Therapeutic Strategy | Direct inhibition of the oncogenic driver | Inhibition of a key upstream activator |
Table 2: Summary of Quantitative Performance Data
| Metric | Sotorasib (Clinical Data - NSCLC) | Sos1 Inhibitors (Preclinical Data) |
| Compound | Sotorasib (AMG 510) | BAY-293 |
| Assay Type | Phase 2/3 Clinical Trials (CodeBreaK 100/200) | Biochemical (PPI) |
| Result | ORR: 37.1% - 41%[4][5][6][7] | IC₅₀: 21 nM (KRAS-Sos1 Interaction)[3] |
| Median PFS: 5.6 - 6.8 months[5][6][7] | ||
| Median OS: 12.5 months[4][5][6][7] | ||
| DCR: 80.6%[6] |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; DCR: Disease Control Rate; NSCLC: Non-Small Cell Lung Cancer; PPI: Protein-Protein Interaction. Data for Sos1 inhibitors are from preclinical biochemical assays and are not directly comparable to clinical outcomes.
Table 3: Known and Potential Mechanisms of Resistance
| Resistance Mechanism | Sotorasib | This compound (Sos1 Inhibitors) |
| Upstream Activation | Reactivation via upstream Receptor Tyrosine Kinases (RTKs) bypassing KRAS G12C dependence. | Less likely to be a primary resistance mechanism as Sos1 is a central node for RTK signaling to KRAS. |
| Target Alteration | Acquired secondary mutations in KRAS (e.g., G12D, R68S, Y96D) that prevent drug binding. | Mutations in Sos1 that prevent inhibitor binding but maintain interaction with KRAS. |
| Bypass Pathways | Activation of alternative signaling pathways (e.g., MET amplification, loss of NF1/PTEN). | Downstream mutations (e.g., BRAF, MEK) would bypass the need for Sos1-mediated KRAS activation. |
| Effector Upregulation | Adaptive feedback and reactivation of the MAPK pathway. | Upregulation or increased activity of the Sos2 homolog, which can also act as a GEF for KRAS. |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[8]
-
Compound Treatment: Prepare serial dilutions of Sotorasib or a Sos1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells. Incubate for 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 2: Sos1-KRAS Protein-Protein Interaction (HTRF Assay)
This biochemical assay quantifies the ability of a compound to disrupt the interaction between Sos1 and KRAS.
-
Reagent Preparation: Use a Homogeneous Time-Resolved Fluorescence (HTRF) binding kit (e.g., KRAS WT/SOS1 or KRAS G12C/SOS1).[10][11] Prepare working solutions of tagged recombinant human Sos1 protein, tagged KRAS protein (pre-mixed with GTP), and HTRF detection antibodies (anti-tag Terbium cryptate and anti-tag XL665) in the provided assay buffer.
-
Compound Dispensing: Dispense 2 µL of the test compound (e.g., this compound) at various concentrations into a low-volume 384-well white plate.[12]
-
Protein Addition: Add 4 µL of the Sos1 protein solution and 4 µL of the KRAS-GTP protein solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for protein interaction and inhibitor binding.
-
Detection Reagent Addition: Add 10 µL of the pre-mixed HTRF detection antibodies to each well.
-
Final Incubation: Seal the plate and incubate overnight at room temperature, protected from light.
-
Measurement: Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC₅₀ for the disruption of the Sos1-KRAS interaction.[12]
Protocol 3: Assessment of Downstream Signaling (pERK Western Blot)
This protocol measures the phosphorylation of ERK, a key downstream effector of the KRAS pathway, to assess the inhibitory activity of a compound.
-
Cell Culture and Treatment: Plate cells (e.g., KRAS-mutant cancer cells) and allow them to adhere. Starve the cells in a serum-free medium for 2-4 hours. Treat the cells with the inhibitor (Sotorasib or this compound) at desired concentrations for a specified time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[13]
-
Protein Quantification: Clear the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK (t-ERK) and a loading control (e.g., GAPDH or β-actin).[15]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal to determine the extent of pathway inhibition.
Comparative Analysis and Future Outlook
Sotorasib has established a new paradigm in treating KRAS-mutant cancers, demonstrating that direct inhibition is clinically achievable. Its high specificity for the G12C mutation minimizes off-target effects. However, this specificity is also its main limitation, as it is ineffective against tumors driven by other KRAS mutations (e.g., G12D, G12V). Furthermore, both intrinsic and acquired resistance are significant clinical challenges, with many patients eventually progressing on therapy.[4]
Sos1 inhibitors like this compound offer a fundamentally different and potentially complementary approach.
-
Broader Applicability: By targeting the common activator Sos1, these inhibitors are, in principle, agnostic to the specific KRAS mutation, offering a potential treatment avenue for a wider range of KRAS-driven cancers.
-
Combination Therapy: The most promising role for Sos1 inhibitors may be in combination therapies. Preclinical data strongly suggest that combining a Sos1 inhibitor with a direct KRAS G12C inhibitor (like Sotorasib) can lead to a more profound and durable shutdown of the MAPK pathway. This dual blockade can overcome the adaptive resistance mechanisms that limit the efficacy of KRAS G12C inhibitors alone. The Sos1 inhibitor prevents the reloading of newly synthesized or wild-type KRAS with GTP, thereby enhancing the effect of the direct inhibitor.
Conclusion
Sotorasib and this compound represent two distinct and intelligent strategies to counteract the oncogenic effects of KRAS. Sotorasib is a targeted, clinically validated therapy that has proven the principle of direct KRAS inhibition for a specific patient population. Sos1 inhibitors are emerging as a promising pan-KRAS approach, with a compelling biological rationale for use in combination therapies. By targeting the KRAS pathway at two different critical nodes—the oncogenic protein itself and its key activator—the combination of direct KRAS inhibitors and Sos1 inhibitors holds the potential to induce deeper, more durable responses and overcome the challenge of therapeutic resistance, ultimately expanding the arsenal against KRAS-driven cancers. Further clinical investigation into these combination strategies is highly anticipated.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. targetedonc.com [targetedonc.com]
- 8. wjpls.org [wjpls.org]
- 9. mdpi.com [mdpi.com]
- 10. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 11. revvity.com [revvity.com]
- 12. blossombio.com [blossombio.com]
- 13. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 14. ulab360.com [ulab360.com]
- 15. 2.7. ERK phosphorylation [bio-protocol.org]
Unlocking Deeper Anti-Tumor Responses: The Synergistic Effect of Sos1 Inhibition with EGFR-Targeted Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The development of inhibitors targeting the Son of Sevenless homolog 1 (Sos1), a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, has opened new avenues for therapeutic intervention in cancers driven by aberrant receptor tyrosine kinase (RTK) signaling. This guide provides a comparative analysis of the synergistic effects observed when combining Sos1 inhibitors, such as BI-3406 and BAY-293, with epidermal growth factor receptor (EGFR) inhibitors. This combination strategy aims to overcome intrinsic and acquired resistance to EGFR-targeted therapies in non-small cell lung cancer (NSCLC) and other malignancies.
Mechanism of Synergy: A Two-Pronged Attack on Cancer Signaling
EGFR inhibitors effectively block the kinase activity of mutated EGFR, a key driver in many cancers. However, cancer cells can develop resistance through various mechanisms, often involving the reactivation of downstream signaling pathways such as the RAS-MAPK cascade. Sos1 acts as a critical node in this pathway, facilitating the activation of KRAS.
By inhibiting Sos1, the conversion of inactive GDP-bound KRAS to its active GTP-bound state is blocked. This action complements EGFR inhibition in two significant ways:
-
Vertical Inhibition: It creates a more profound and durable blockade of the entire EGFR-RAS-MAPK signaling axis.
-
Overcoming Resistance: It can counteract resistance mechanisms that rely on the reactivation of RAS signaling.
The combination of a Sos1 inhibitor with an EGFR inhibitor leads to a more potent and sustained suppression of downstream signaling, resulting in enhanced anti-proliferative and pro-apoptotic effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies investigating the combination of Sos1 inhibitors with EGFR and KRAS G12C inhibitors.
Table 1: In Vitro Efficacy of Sos1 Inhibitor Combinations
| Cell Line | Cancer Type | Combination | Key Findings | Reference |
| NCI-H1975 | NSCLC (EGFR T790M) | Osimertinib + BAY-293 | Strong synergistic inhibition of cell survival in 3D spheroid cultures. | [2][4] |
| PC9-TM | NSCLC (EGFR T790M) | Osimertinib + BAY-293 | Synergistic inhibition of cell viability. | [5] |
| NCI-H2122 | NSCLC (KRAS G12C) | Adagrasib + BI-3406 | Potent synergistic anti-proliferative effects. | [1] |
| SW837 | Colorectal Cancer (KRAS G12C) | Adagrasib + BI-3406 | Clear anti-proliferative responses with synergistic effects. | [1] |
Table 2: In Vivo Efficacy of Sos1 Inhibitor Combinations
| Model | Cancer Type | Combination | Key Findings | Reference |
| NCI-H2122 Xenograft | NSCLC (KRAS G12C) | Adagrasib + BI-3406 | Enhanced anti-tumor response compared to monotherapy. | [1] |
| SW837 Xenograft | Colorectal Cancer (KRAS G12C) | Adagrasib + BI-3406 | Stronger anti-tumor response than adagrasib alone. | [1] |
| CRC PDX Models | Colorectal Cancer (KRAS G12C) | Adagrasib + BI-3406 | Enhanced anti-tumor effects. | [1] |
Table 3: Mechanistic Insights from Combination Studies
| Experiment | Cell Line/Model | Combination | Key Findings | Reference |
| Western Blot | NCI-H1975, PC9-TM | Osimertinib + BAY-293 | Markedly inhibited Raf/MEK/ERK and PI3K/AKT signaling. | [2][3][5] |
| RAS-GTP Pulldown | NCI-H2122 | Adagrasib + BI-3406 | Further reduced RAS-GTP levels compared to monotherapy. | [1] |
| Gene Set Enrichment Analysis | NCI-H2122 Xenograft | Adagrasib + BI-3406 | Downregulation of MAPK pathway and mitosis biomarkers (p-ERK, ETV4, ETV5, EGR1, Ki-67). | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
Cell Viability and Synergy Assessment in 3D Spheroid Cultures
-
Cell Seeding: Seed 500-1,000 cells per well in 100 µL of culture medium in 96-well ultra-low attachment round-bottom plates.[6]
-
Spheroid Formation: Allow cells to coalesce and form spheroids for 48-72 hours.[6]
-
Drug Treatment: Treat spheroids with a dilution series of the Sos1 inhibitor, the EGFR inhibitor, and their combination at various ratios for 96 hours.[6]
-
Viability Assessment: Measure cell viability using a luminescence-based assay such as CellTiter-Glo® 2.0.[6]
-
Synergy Calculation: Calculate synergy using methods such as the combination index (CI) via isobologram analysis or the Bliss independence model.[2][4][7] A CI value less than 0.8 is indicative of synergy.[4]
Western Blot Analysis of Signaling Pathways
-
Cell Culture and Treatment: Culture cells under 3D spheroid conditions for 48 hours and then treat with the indicated concentrations of inhibitors for a specified time (e.g., 6 hours).[5]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract whole-cell lysates.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., pEGFR, EGFR, pAKT, AKT, pERK1/2, ERK1/2) and a loading control (e.g., HSP90, β-actin).
-
Detection: Use horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, Sos1 inhibitor alone, EGFR inhibitor alone, combination). Administer drugs via the appropriate route (e.g., oral gavage) at predetermined schedules.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Visualizing the Synergy: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: EGFR and Sos1 Signaling Pathway Inhibition.
Caption: Preclinical Evaluation Workflow.
Conclusion and Future Directions
The combination of Sos1 inhibitors with EGFR inhibitors represents a promising therapeutic strategy for cancers harboring EGFR mutations. Preclinical data strongly support the synergistic anti-tumor effects of this combination, driven by a more complete and durable inhibition of the RAS-MAPK signaling pathway.[1][2][3] This approach not only enhances the efficacy of EGFR-targeted therapies but also holds the potential to overcome acquired resistance. Further clinical investigation is warranted to translate these compelling preclinical findings into tangible benefits for patients. The ongoing clinical trials of Sos1 inhibitors, both as monotherapy and in combination, will be crucial in defining their role in the oncology treatment landscape.[8][9][10]
References
- 1. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 3. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
- 10. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Comparative Analysis of Sos1 and SHP2 Inhibitors: A Guide for Researchers
A deep dive into two pivotal upstream regulators of the RAS signaling cascade, Son of sevenless homolog 1 (Sos1) and Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), reveals distinct yet complementary strategies for targeting RAS-driven cancers. This guide provides a comparative analysis of inhibitors targeting these two key proteins, supported by experimental data and detailed methodologies for researchers in drug development.
Introduction: Targeting the RAS Pathway at its Roots
The RAS-MAPK pathway is a critical signaling cascade that controls cell growth, proliferation, and survival.[1][2][3] Hyperactivation of this pathway, often driven by mutations in RAS genes, is a hallmark of many cancers.[2][4] Direct inhibition of mutant RAS proteins has been historically challenging, leading researchers to explore upstream regulators. Sos1, a guanine nucleotide exchange factor (GEF), and SHP2, a protein tyrosine phosphatase (PTP), are two such critical nodes that have emerged as promising therapeutic targets.[4][5]
Sos1 directly activates RAS by facilitating the exchange of GDP for GTP.[4][6] SHP2 acts further upstream, transducing signals from receptor tyrosine kinases (RTKs) to activate the RAS-MAPK cascade.[5][7][8] Inhibitors of Sos1 and SHP2, therefore, represent two distinct approaches to curtail aberrant RAS signaling. This guide compares the mechanism, efficacy, and therapeutic application of these two classes of inhibitors.
Mechanism of Action: Two Different Gates to the Same Pathway
Sos1 Inhibitors: These agents function by disrupting the protein-protein interaction between Sos1 and RAS.[4][9] By binding to Sos1, they prevent it from engaging with and loading RAS with GTP, thereby keeping RAS in its inactive, GDP-bound state.[4][9] Compounds like Sos1-IN-5 and its more potent successors (e.g., BI-3406, BAY-293) are designed to occupy the binding site on Sos1 that recognizes RAS.[9][10] This direct blockade of the final activation step of RAS makes them particularly interesting for cancers where the Sos1-RAS interaction is critical.[11][12]
SHP2 Inhibitors: In contrast, SHP2 inhibitors are allosteric modulators.[13] SHP2 exists in an auto-inhibited, closed conformation.[14][15] Upon activation by upstream signals, it transitions to an open, active state.[14][15] SHP2 inhibitors bind to a pocket at the interface of the N-SH2 and PTP domains, locking the enzyme in its inactive conformation.[13] This prevents SHP2 from dephosphorylating its substrates, thereby interrupting the signal relay from RTKs to the GRB2-Sos1 complex and ultimately preventing RAS activation.[5][8][16] This mechanism is effective in cancers driven by hyperactive RTK signaling.[17]
Signaling Pathway Interventions
The following diagrams illustrate the points of inhibition for Sos1 and SHP2 inhibitors within the canonical RAS/MAPK signaling pathway.
Caption: RAS/MAPK signaling pathway with points of intervention.
Quantitative Data Comparison
The table below summarizes key quantitative data for representative Sos1 and SHP2 inhibitors based on preclinical findings. Note that "this compound" is a tool compound, and more potent, clinically investigated analogs like BI 1701963 provide more relevant data. TNO155 is a well-characterized clinical-stage SHP2 inhibitor.
| Parameter | Representative Sos1 Inhibitor (BI-3406/1701963) | Representative SHP2 Inhibitor (TNO155) |
| Target | Sos1 | SHP2 |
| Mechanism | Disrupts Sos1-KRAS protein-protein interaction[18] | Allosteric inhibitor, stabilizes inactive conformation[19] |
| Binding Affinity (KD) | ~6 nM (BI-3406) | Data not publicly available |
| Biochemical IC50 | ~3 nM (BI-3406) | Data not publicly available |
| Cellular Activity | Potent inhibition of p-ERK in KRAS-mutant cells[10][18] | Inhibition of p-ERK in RTK-driven cancer cells[19] |
| Key Indication | KRAS-mutant solid tumors (especially G12C, in combination)[18][20] | Advanced solid tumors with RTK alterations[17][19] |
| Combination Strategy | Synergistic with KRAS G12C inhibitors (e.g., Sotorasib) and MEK inhibitors[18][21] | Synergistic with RTK inhibitors (e.g., EGFRi), MEK inhibitors, and KRAS G12C inhibitors[13][22] |
| Clinical Status | BI 1701963 in Phase 1 trials (NCT04111458)[23] | TNO155 in Phase 1/2 trials (NCT03114319)[19] |
Experimental Protocols
Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is a standard method to assess the pharmacodynamic effect of Sos1 and SHP2 inhibitors on the MAPK pathway.
Caption: Standard workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H358 for KRAS G12C, KYSE-520 for RTK-driven) at a density of 1-2 x 10^6 cells per 60 mm dish. After 24 hours, starve cells in serum-free media for 12-16 hours. Treat cells with a dose range of Sos1 inhibitor, SHP2 inhibitor, or DMSO (vehicle control) for 2-4 hours. Stimulate with a relevant growth factor (e.g., 10 ng/mL EGF) for 10 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatants using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control like β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system. Densitometry is used to quantify the p-ERK/Total ERK ratio.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the anti-proliferative effects of the inhibitors.
Methodology:
-
Cell Seeding: Seed 1,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of complete growth medium.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of the Sos1 inhibitor, SHP2 inhibitor, or vehicle control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Therapeutic Rationale and Comparative Outlook
Sos1 Inhibitors: The primary rationale for Sos1 inhibition is to block RAS activation directly. This is particularly relevant for KRAS-mutant cancers that remain dependent on GEF activity for nucleotide cycling.[9] A key finding is that Sos1 inhibition is highly synergistic with covalent KRAS G12C inhibitors.[9][18] KRAS G12C inhibitors only bind to the inactive, GDP-bound state of the protein; by preventing GTP reloading, Sos1 inhibitors increase the available pool of GDP-bound KRAS G12C, enhancing the efficacy of the covalent inhibitor.[9][18] This combination can overcome both intrinsic and acquired resistance to KRAS G12C monotherapy.[18]
SHP2 Inhibitors: SHP2 inhibitors have a broader potential application. They are effective at dampening the signaling from hyperactivated RTKs that drives many cancers.[5][17] A major application is in overcoming "adaptive resistance" to other targeted therapies, such as MEK or EGFR inhibitors.[22] When these downstream nodes are blocked, cancer cells often reactivate the pathway via RTK-driven feedback loops that rely on SHP2.[22] Co-inhibition with a SHP2 inhibitor can block this escape route.[13][22] Furthermore, SHP2 is involved in immune checkpoint signaling, as it is recruited by PD-1 to suppress T-cell activation.[5][24] Therefore, SHP2 inhibitors may also have immunomodulatory effects, making them attractive partners for immunotherapy.[16][24]
Head-to-Head Comparison:
-
Specificity: Sos1 inhibition is a more direct and specific way to block RAS activation. SHP2 inhibition is broader, affecting multiple signaling pathways downstream of RTKs, including the PI3K-AKT pathway.[5][14][16][24]
-
Resistance: Both classes of inhibitors are primarily being developed for combination therapies to overcome resistance. Sos1 inhibitors are a rational partner for direct KRAS inhibitors, while SHP2 inhibitors are well-suited to combat feedback reactivation induced by a wider range of targeted agents.[18][22]
-
Immuno-oncology: SHP2 inhibitors have a clear, demonstrated role in modulating the tumor microenvironment by blocking PD-1 signaling, giving them a potential dual mechanism of action.[16][24] The role of Sos1 inhibitors in immuno-oncology is less defined.
Conclusion
Sos1 and SHP2 inhibitors represent powerful, mechanistically distinct tools to combat RAS-driven cancers. Sos1 inhibitors act as a direct throttle on the RAS activation cycle, showing profound synergy with agents that target specific RAS mutants. SHP2 inhibitors function as a broader upstream brake, effectively cutting off the signals from aberrant receptor tyrosine kinases and demonstrating immense potential in overcoming adaptive resistance to other targeted therapies. The future of RAS-pathway inhibition will likely involve the strategic combination of these agents, tailored to the specific genetic context of the tumor, to create more durable and effective anti-cancer regimens.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Unique dependence on Sos1 in Kras G12D -induced leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SHP2 Phosphatase [biology.kenyon.edu]
- 15. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 23. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 24. pubs.acs.org [pubs.acs.org]
Validating the Anti-Proliferative Effects of Sos1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of publicly documented Son of Sevenless 1 (Sos1) inhibitors across various cancer cell lines. While the specific compound "Sos1-IN-5" was not identified in available scientific literature, this document focuses on well-characterized Sos1 inhibitors: BI-3406, BAY-293, and MRTX0902. The data presented is supported by experimental findings from peer-reviewed studies and is intended to aid researchers in the selection and application of these tool compounds for investigating the therapeutic potential of Sos1 inhibition.
Introduction to Sos1 and Its Role in Cancer Proliferation
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling pathways controlling cell growth, differentiation, and survival.[1] Sos1 activates the small GTPase RAS by catalyzing the exchange of GDP for GTP.[1] The activated, GTP-bound RAS then initiates downstream signaling cascades, most notably the MAPK/ERK pathway, which is a key driver of cell proliferation.[2][3] In many cancers, mutations in the RAS genes lead to its constitutive activation, resulting in uncontrolled cell growth.[3][4] Targeting Sos1 is a therapeutic strategy to prevent the activation of both wild-type and mutant RAS, thereby inhibiting tumor cell proliferation.[2][3][4]
Comparative Analysis of Sos1 Inhibitor Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the Sos1 inhibitors BI-3406, BAY-293, and MRTX0902 in various cancer cell lines. These values represent the concentration of the inhibitor required to reduce cell proliferation by 50% and are key indicators of a compound's potency. The data has been compiled from multiple studies to provide a comparative overview.
| Cell Line | Cancer Type | KRAS Mutation | Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | BI-3406 | 9 | [2] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | BAY-293 | 410 | [3] |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | BAY-293 | 200 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | BI-3406 | 17 | [2] |
| SW620 | Colorectal Cancer | G12V | BI-3406 | 220 | [2] |
| MKN1 | Gastric Cancer | Wild-Type (amplified) | MRTX0902 | >250 (no effect on viability) | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams are provided.
Caption: The RAS/MAPK signaling pathway initiated by Sos1.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Logical flow for validating anti-proliferative effects.
Detailed Experimental Protocols
The following are detailed protocols for three common assays used to validate the anti-proliferative effects of Sos1 inhibitors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sos1 inhibitor stock solution
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Sos1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 value.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis, a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Materials:
-
Cells cultured on coverslips or in a 96-well plate
-
BrdU labeling solution (typically 10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2 M HCl)
-
Neutralization solution (e.g., 0.1 M borate buffer, pH 8.5)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with the Sos1 inhibitor as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for a period that allows for significant incorporation (e.g., 1-24 hours, depending on the cell cycle length).[6]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard immunocytochemistry protocols.
-
DNA Denaturation: Treat the cells with HCl to denature the DNA, which exposes the incorporated BrdU.[6][7] Neutralize the acid with borate buffer.[7]
-
Immunostaining: Block non-specific antibody binding, then incubate with the anti-BrdU primary antibody. After washing, incubate with the fluorescently labeled secondary antibody.
-
Visualization and Quantification: Counterstain the nuclei with DAPI.[8] Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells, or measure the fluorescence intensity using a plate reader.
Ki-67 Immunofluorescence Staining
This method detects the nuclear protein Ki-67, which is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells, making it a reliable marker of cell proliferation.[8][9]
Materials:
-
Cells cultured on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)[8]
-
Blocking buffer (e.g., PBS with 1% BSA and 1% serum)[8]
-
Anti-Ki-67 primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the Sos1 inhibitor on coverslips.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.[10]
-
Blocking: Incubate the cells with blocking buffer to prevent non-specific antibody binding.[8][10]
-
Primary Antibody Incubation: Incubate the cells with the anti-Ki-67 primary antibody for 1 hour at room temperature or overnight at 4°C.[10]
-
Secondary Antibody Incubation: After washing, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[10]
-
Mounting and Visualization: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Image Analysis: Acquire images using a fluorescence microscope. The proliferation index can be calculated as the percentage of Ki-67-positive nuclei relative to the total number of nuclei (DAPI-stained).
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]
- 9. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Head-to-Head Comparison: Sos1-IN-5 and BAY-293 as SOS1 Inhibitors in RAS-Driven Cancers
A detailed evaluation of two prominent inhibitors targeting the Son of Sevenless 1 (SOS1), a key activator of the RAS signaling pathway implicated in numerous cancers. This guide provides a comprehensive comparison of the biochemical and cellular activities of Sos1-IN-5 and BAY-293, supported by available experimental data and detailed protocols for researchers in drug discovery and oncology.
The Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins. By facilitating the exchange of GDP for GTP, SOS1 switches on RAS, triggering downstream signaling cascades, most notably the MAPK pathway, which is crucial for cell proliferation and survival. The aberrant activation of this pathway due to mutations in RAS genes is a hallmark of many human cancers, making SOS1 an attractive therapeutic target. This guide provides a head-to-head comparison of two small molecule inhibitors of the SOS1-RAS interaction: this compound and BAY-293.
At a Glance: this compound vs. BAY-293
| Feature | This compound | BAY-293 |
| Target | Son of Sevenless 1 (SOS1) | Son of Sevenless 1 (SOS1) |
| Mechanism of Action | Blocks the protein-protein interaction between SOS1 and RAS. | Disrupts the protein-protein interaction between KRAS and SOS1.[1] |
| Chemical Class | Pyrimidobicyclic derivative[2] | Quinazoline derivative[3] |
| Reported Potency | Described as a potent inhibitor.[2] | IC50 (KRAS-SOS1 Interaction): 21 nM[1] |
Biochemical Activity: A Quantitative Look
BAY-293 has been well-characterized as a potent inhibitor of the SOS1-KRAS interaction. In biochemical assays, BAY-293 demonstrates a half-maximal inhibitory concentration (IC50) in the low nanomolar range, indicating a strong disruptive effect on the formation of the SOS1-KRAS complex.
Table 1: Biochemical Activity of BAY-293
| Compound | Assay | IC50 | Reference |
| BAY-293 | KRAS-SOS1 Interaction (HTRF) | 21 nM | [1] |
| BAY-293 | KRAS-SOS1 Interaction (HTRF) | 20 nM |
Cellular Activity: Impact on Cancer Cell Proliferation
The ultimate measure of an anti-cancer agent's potential lies in its ability to inhibit the growth of cancer cells. BAY-293 has demonstrated antiproliferative activity across a panel of cancer cell lines with varying KRAS mutation statuses. The IC50 values for cell viability are generally in the micromolar to sub-micromolar range.
Quantitative cellular activity data for this compound is not currently available in the public domain.
Table 2: Antiproliferative Activity of BAY-293 in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | Wild-type | 1.09 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 0.995 | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3.48 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | 3.19 | [1] |
Signaling Pathway and Mechanism of Action
Both this compound and BAY-293 function by inhibiting the interaction between SOS1 and RAS. This prevents the SOS1-mediated exchange of GDP for GTP on RAS, thereby keeping RAS in its inactive state. This, in turn, blocks the downstream activation of the MAPK signaling cascade (RAF-MEK-ERK), which is critical for cancer cell proliferation and survival.
Caption: SOS1 Signaling Pathway and Point of Inhibition.
Experimental Methodologies
The evaluation of SOS1 inhibitors relies on robust biochemical and cell-based assays. Below are detailed protocols for the key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between SOS1 and KRAS.
Caption: Workflow for the HTRF-based SOS1-KRAS Interaction Assay.
Protocol Details:
-
Compound Preparation: Serially dilute this compound or BAY-293 in an appropriate buffer (e.g., DMSO) to create a concentration gradient.
-
Reagent Preparation: Prepare solutions of tagged recombinant human SOS1 and KRAS proteins in assay buffer.
-
Assay Procedure:
-
Dispense a small volume of the diluted compounds into the wells of a low-volume 384-well plate.
-
Add the tagged SOS1 and KRAS proteins to the wells.
-
Incubate the plate at room temperature to allow the compounds to interact with the proteins.
-
Add HTRF detection reagents, which consist of antibodies against the protein tags labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., XL665).
-
Incubate the plate in the dark at room temperature to allow the detection antibodies to bind.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the antiproliferative activity of the inhibitors on cancer cell lines.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol Details:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or BAY-293. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[4]
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression model.
-
Summary and Future Directions
BAY-293 emerges as a well-documented SOS1 inhibitor with proven low nanomolar potency in biochemical assays and demonstrated antiproliferative effects in various cancer cell lines. In contrast, while this compound is positioned as a potent inhibitor, a lack of publicly available, peer-reviewed quantitative data makes a direct and detailed comparison challenging at this time.
For researchers and drug development professionals, BAY-293 currently serves as a valuable tool and a benchmark for the development of new SOS1 inhibitors. Future studies providing detailed biochemical and cellular characterization of this compound will be crucial to fully understand its therapeutic potential and to allow for a more comprehensive head-to-head comparison. The continued exploration of SOS1 inhibitors, both as monotherapies and in combination with other targeted agents, holds significant promise for the treatment of RAS-driven cancers.
References
Cross-Study Validation of Sos1 Inhibitor IC50 Values in Pancreatic Cancer: A Comparative Guide
A comprehensive analysis of the inhibitory effects of Sos1 inhibitors on pancreatic cancer cell lines. This guide provides a comparative summary of IC50 values for prominent Sos1 inhibitors, BAY-293 and BI-3406, in various pancreatic cancer cell lines. While the specific inhibitor "Sos1-IN-5" was initially sought, publicly accessible data regarding its IC50 values in pancreatic cancer cell lines could not be retrieved from scientific literature, patent databases, or commercial datasheets. Therefore, this guide focuses on available data for functionally similar and well-characterized Sos1 inhibitors to provide valuable insights for researchers in the field.
Introduction to Sos1 Inhibition in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a malignancy with a notably poor prognosis, largely driven by mutations in the KRAS oncogene, which are present in over 90% of cases.[1][2] The Son of sevenless 1 (Sos1) protein is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP.[1] This activation initiates downstream signaling cascades, such as the MAPK pathway, promoting cell proliferation and survival.[3] Consequently, inhibiting the Sos1-KRAS interaction has emerged as a promising therapeutic strategy for treating KRAS-driven cancers, including pancreatic cancer.[4][5][6][7] This guide provides a cross-study comparison of the half-maximal inhibitory concentration (IC50) values of two well-documented Sos1 inhibitors, BAY-293 and BI-3406, across a panel of human pancreatic cancer cell lines.
Comparative IC50 Values of Sos1 Inhibitors in Pancreatic Cancer Cell Lines
The following table summarizes the IC50 values for the Sos1 inhibitors BAY-293 and BI-3406 in various pancreatic cancer cell lines. The KRAS mutation status of each cell line is also provided, as it is a key determinant of sensitivity to Sos1 inhibition.
| Cell Line | KRAS Mutation Status | Sos1 Inhibitor | IC50 (µM) | Reference |
| MIA PaCa-2 | G12C | BAY-293 | 2.90 ± 0.76 | [1] |
| BI-3406 | Synergistic with MEK inhibitor | [7] | ||
| AsPC-1 | G12D | BAY-293 | 3.16 ± 0.78 | [1] |
| PANC-1 | G12D | BAY-293 | 0.95 | [4] |
| BxPC-3 | Wild-Type | BAY-293 | 2.07 ± 0.62 | [1] |
| Various KRAS-mutant lines | G12 and G13 mutants | BI-3406 | 0.009 - 0.220 (in 3D growth assays) | [7] |
Note: Data for "this compound" is not publicly available. The presented data for BAY-293 and BI-3406 are from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Determination of IC50 Values using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a Sos1 inhibitor required to inhibit the growth of pancreatic cancer cells by 50%. A common method to determine IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Sos1 inhibitor stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count pancreatic cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Sos1 inhibitor from the stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Sos1 inhibitor. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Sos1 Signaling Pathway in Pancreatic Cancer
The following diagram illustrates the central role of Sos1 in the KRAS signaling pathway, which is frequently hyperactivated in pancreatic cancer.
Caption: Sos1 signaling pathway in KRAS-driven pancreatic cancer.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps involved in determining the IC50 value of a Sos1 inhibitor in pancreatic cancer cell lines using the MTT assay.
Caption: Experimental workflow for IC50 determination using the MTT assay.
References
- 1. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for Sos1-IN-5
For laboratory professionals engaged in cancer research and drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedural information for the safe disposal of Sos1-IN-5, a potent inhibitor of the Son of sevenless homolog 1 (SOS1) used in cancer research.[1][2] Adherence to these guidelines is critical due to the compound's potential hazards.
Hazard and Safety Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and take appropriate precautionary measures.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[3] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use appropriate personal protective equipment. This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[3] A suitable respirator should be used when engineering controls are insufficient.[3] An accessible safety shower and eye wash station must be available in the work area.[3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents and containers to an approved waste disposal plant .[3] Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow & Disposal Decision Process
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Disposal Steps:
-
Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spillage cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be clearly marked as "Hazardous Chemical Waste" and should include the full chemical name "this compound" and appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be away from drains, water sources, and incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[3]
-
The pure compound should be stored at -20°C (as a powder) or -80°C (in solvent) in a tightly sealed container away from direct sunlight.[3]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage and keep the material away from drains and water courses.[3]
-
Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[3]
-
Collect all contaminated materials and place them in the designated hazardous waste container.[3]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
The final disposal must be carried out at an approved and licensed waste disposal plant equipped to handle chemical waste that is toxic to aquatic life.[3]
-
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
